molecular formula C18H14Cl4F3NO3 B1679942 Pyridalyl CAS No. 179101-81-6

Pyridalyl

カタログ番号: B1679942
CAS番号: 179101-81-6
分子量: 491.1 g/mol
InChIキー: AEHJMNVBLRLZKK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyridalyl is an organochlorine insecticide, an organofluorine insecticide and a dichlorobenzene.
represents dihalopropenyloxybenzene class of insecticides;  effective on Lepidoptera & Thysanoptera pests

特性

IUPAC Name

2-[3-[2,6-dichloro-4-(3,3-dichloroprop-2-enoxy)phenoxy]propoxy]-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl4F3NO3/c19-13-8-12(27-7-4-15(21)22)9-14(20)17(13)29-6-1-5-28-16-3-2-11(10-26-16)18(23,24)25/h2-4,8-10H,1,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHJMNVBLRLZKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)OCCCOC2=C(C=C(C=C2Cl)OCC=C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8034875
Record name Pyridalyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8034875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

227 °C (decomposes)
Record name Pyridalyl
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7892
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In acetone, acetonitrile, chloroform, DMF, ethyl acetate, hexanes, n-octanol and xylenes >1000 g/L; in methanol >500 g/L, In water, 150 mg/L at 20 °C
Record name Pyridalyl
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7892
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.44 at 20 °C
Record name Pyridalyl
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7892
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

6.24X10-5 mPa /SRC: 4.68X10-10 mm Hg/ at 20 °C
Record name Pyridalyl
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7892
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Liquid

CAS No.

179101-81-6
Record name Pyridalyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179101-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridalyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179101816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridalyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8034875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine, 2-[3-[2,6-dichloro-4-[(3,3-dichloro-2-propen-1-yl)oxy]phenoxy]propoxy]-5-(trifluoromethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.156
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRIDALYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QTD92Z2P2Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pyridalyl
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7892
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Pyridalyl's Mode of Action: A Deep Dive into Reactive Oxygen Species-Mediated Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridalyl is a potent insecticide with a unique mode of action that distinguishes it from many conventional neurotoxins. Its efficacy is rooted in a cascade of intracellular events initiated by metabolic activation, leading to the generation of reactive oxygen species (ROS), profound oxidative stress, and ultimately, necrotic cell death in target insect species. A key feature of this compound is its selective inhibition of protein synthesis in insect cells, which contributes significantly to its insecticidal activity and selectivity.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's mode of action, with a specific focus on its interplay with ROS. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the critical pathways and workflows.

Core Mechanism: From Bioactivation to Necrotic Cell Death

The insecticidal activity of this compound is not inherent to the parent molecule but requires metabolic activation within the insect.[2][3] This bioactivation is a critical first step that initiates a toxic cascade, as outlined below.

Cytochrome P450-Mediated Activation

This compound is metabolized by cytochrome P450 monooxygenases (CYPs) into a bioactive derivative.[2][3] This enzymatic conversion is a pivotal event, as inhibition of CYPs has been shown to prevent this compound's cytotoxic effects. The specific CYPs involved in this process in various insect species are an area of ongoing research.

Induction of Reactive Oxygen Species (ROS)

The active metabolite of this compound is hypothesized to trigger a significant increase in the intracellular concentration of reactive oxygen species (ROS). ROS, such as superoxide anions and hydrogen peroxide, are highly reactive molecules that can inflict damage on a wide array of cellular components.

Oxidative Damage to Cellular Macromolecules

The surge in ROS leads to widespread oxidative damage. Proteins are a primary target, undergoing modifications such as carbonylation, which can lead to loss of function and aggregation. This oxidative assault disrupts cellular homeostasis and overwhelms the insect's antioxidant defense mechanisms.

Proteasome Activation and Protein Degradation

The accumulation of damaged proteins triggers an upregulation of the proteasome system, the cell's machinery for degrading unwanted or misfolded proteins. Increased proteasome activity is a cellular response to the extensive protein damage caused by this compound-induced oxidative stress.

Necrotic Cell Death

The culmination of these events is necrotic cell death. Unlike apoptosis, which is a programmed and controlled form of cell death, necrosis is a more chaotic process resulting from acute cellular injury, leading to cell lysis and inflammation. Studies have shown that apoptosis is not significantly involved in this compound's cytotoxicity.

Inhibition of Protein Synthesis

In parallel to the ROS-mediated pathway, this compound has been shown to selectively inhibit cellular protein synthesis in insect cells, but not in mammalian cells. This is achieved by measuring the incorporation of radiolabeled amino acids, such as [3H]leucine, into newly synthesized proteins. This selective inhibition is a key contributor to this compound's insect-specific toxicity.

Quantitative Data Summary

The following tables summarize the types of quantitative data that are crucial for characterizing the mode of action of this compound. While specific values from a single comprehensive study are not available from the search results, these tables represent the key parameters measured in relevant assays.

Table 1: Cytotoxicity of this compound on Insect Cell Lines

Cell LineInsect SpeciesAssay TypeEndpointIC50 Value
Sf9Spodoptera frugiperdaCell Viability (MTT Assay)% ViabilityValue (µM)
BmN4Bombyx moriCell Viability (MTT Assay)% Viability> Value (µM)

Note: The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 indicates greater potency. Studies have shown high cytotoxicity of this compound against Sf9 cells, while BmN4 cells are less susceptible.

Table 2: this compound-Induced ROS Production

Cell LineThis compound Concentration (µM)Time Point (hours)ROS ProbeFold Increase in ROS (vs. Control)
Sf90 (Control)1, 3, 6DCFH-DA1.0
Sf9X1, 3, 6DCFH-DAValue ± SD
Sf9Y1, 3, 6DCFH-DAValue ± SD
Sf9Z1, 3, 6DCFH-DAValue ± SD

Note: ROS production is typically measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). The data would show a dose- and time-dependent increase in ROS levels following this compound treatment.

Table 3: Effect of this compound on Protein Synthesis

Cell LineThis compound Concentration (µM)[3H]Leucine Incorporation (DPM/µg protein)% Inhibition of Protein Synthesis
Sf90 (Control)Value ± SD0
Sf9XValue ± SDValue
Sf9YValue ± SDValue
Sf9ZValue ± SDValue

Note: A decrease in the incorporation of [3H]leucine indicates inhibition of protein synthesis. This assay demonstrates a concentration-dependent inhibition of protein synthesis in susceptible insect cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mode of action of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on insect cells.

Materials:

  • Insect cell lines (e.g., Sf9)

  • Complete insect cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed insect cells into a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of complete medium and allow them to attach overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 27°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 27°C, protected from light.

  • After incubation, carefully remove the medium containing MTT.

  • Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control wells.

Measurement of Intracellular ROS (DCFH-DA Assay)

Objective: To quantify the production of intracellular ROS in response to this compound treatment.

Materials:

  • Insect cell lines (e.g., Sf9)

  • Complete insect cell culture medium

  • This compound stock solution (in DMSO)

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Black 96-well microplates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a black 96-well plate and treat with various concentrations of this compound as described for the cell viability assay.

  • At the end of the treatment period, remove the medium and wash the cells twice with PBS.

  • Load the cells with 10 µM DCFH-DA in PBS and incubate for 30 minutes at 27°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader.

  • Alternatively, visualize the fluorescence using a fluorescence microscope.

  • Normalize the fluorescence intensity to the cell number or protein concentration.

Protein Synthesis Inhibition Assay ([3H]Leucine Incorporation)

Objective: To measure the effect of this compound on the rate of protein synthesis.

Materials:

  • Insect cell lines (e.g., Sf9)

  • Complete and leucine-free insect cell culture medium

  • This compound stock solution (in DMSO)

  • [3H]Leucine

  • Trichloroacetic acid (TCA)

  • Sodium hydroxide (NaOH)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Seed cells in a 24-well plate and allow them to attach.

  • Replace the medium with leucine-free medium and incubate for 1 hour to deplete intracellular leucine.

  • Treat the cells with different concentrations of this compound for the desired time.

  • Add [3H]Leucine (final concentration 1-5 µCi/mL) to each well and incubate for 1-4 hours.

  • Terminate the incorporation by aspirating the medium and washing the cells with ice-cold PBS.

  • Precipitate the proteins by adding ice-cold 10% TCA and incubating on ice for 30 minutes.

  • Wash the protein precipitate twice with ice-cold 5% TCA.

  • Solubilize the protein precipitate in 0.1 M NaOH.

  • Transfer an aliquot of the solubilized protein to a scintillation vial containing scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Determine the protein concentration of the remaining solubilized sample using a standard protein assay (e.g., BCA assay).

  • Express the results as disintegrations per minute (DPM) per microgram of protein.

Visualizing the Mode of Action

The following diagrams illustrate the key pathways and experimental workflows involved in this compound's mode of action.

Pyridalyl_Mode_of_Action cluster_cell Insect Cell cluster_p450 Metabolism cluster_ros Oxidative Stress cluster_degradation Protein Degradation cluster_synthesis Protein Synthesis Pyridalyl_ext This compound (Extracellular) Pyridalyl_int This compound (Intracellular) Pyridalyl_ext->Pyridalyl_int Uptake P450 Cytochrome P450 Pyridalyl_int->P450 Active_Metabolite Active Metabolite P450->Active_Metabolite Bioactivation ROS Reactive Oxygen Species (ROS) Active_Metabolite->ROS Induces Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Active_Metabolite->Protein_Synthesis_Inhibition Inhibits Oxidative_Damage Oxidative Damage (Protein Carbonylation) ROS->Oxidative_Damage Causes Proteasome Proteasome Activation Oxidative_Damage->Proteasome Triggers Necrosis Necrotic Cell Death Oxidative_Damage->Necrosis Leads to Protein_Degradation Increased Protein Degradation Proteasome->Protein_Degradation Protein_Degradation->Necrosis Protein_Synthesis_Inhibition->Necrosis

Caption: this compound's proposed mode of action within an insect cell.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Start Insect Cell Culture (e.g., Sf9) Treatment Treat with this compound (Dose-Response & Time-Course) Start->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability ROS_Assay ROS Production (DCFH-DA Assay) Treatment->ROS_Assay Protein_Synth Protein Synthesis ([3H]Leucine Incorporation) Treatment->Protein_Synth Mito_Potential Mitochondrial Membrane Potential Assay Treatment->Mito_Potential IC50 Determine IC50 Viability->IC50 ROS_Quant Quantify ROS Levels ROS_Assay->ROS_Quant Synth_Inhibition Calculate % Inhibition Protein_Synth->Synth_Inhibition Mito_Depol Assess Depolarization Mito_Potential->Mito_Depol Conclusion Elucidate Mode of Action IC50->Conclusion ROS_Quant->Conclusion Synth_Inhibition->Conclusion Mito_Depol->Conclusion

Caption: A generalized experimental workflow for investigating this compound's cytotoxicity.

Conclusion and Future Directions

The mode of action of this compound is a multi-faceted process centered on the metabolic generation of ROS and the subsequent oxidative stress-induced cellular damage, leading to necrotic cell death. Its selective inhibition of protein synthesis in insects further contributes to its efficacy and safety profile. While the overarching mechanism is well-understood, further research is warranted in several areas:

  • Identification of Specific Cytochrome P450s: Pinpointing the specific P450 enzymes responsible for this compound's bioactivation in different insect pests could provide insights into species-specific susceptibility and potential resistance mechanisms.

  • Detailed Characterization of the Active Metabolite: The precise chemical structure and properties of the bioactive this compound derivative remain to be fully elucidated.

  • Elucidation of the Complete Signaling Pathway: A more detailed understanding of the signaling cascades that link ROS production to the downstream events of proteasome activation and necrosis would provide a more complete picture of this compound's action.

  • Mechanisms of Resistance: As with any insecticide, understanding the potential mechanisms of resistance, such as enhanced detoxification or alterations in target sites, is crucial for sustainable pest management strategies. The upregulation of antioxidant enzymes like thiol peroxiredoxin in resistant cell lines provides a starting point for such investigations.

This technical guide provides a solid foundation for researchers and professionals working with this compound, offering insights into its unique mode of action and providing a framework for further investigation.

References

The Metabolic Fate of Pyridalyl in Lepidopteran Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridalyl, a potent insecticide with significant efficacy against various lepidopteran pests, undergoes a complex metabolic transformation within these target species. This technical guide provides an in-depth analysis of the metabolic fate of this compound in lepidopteran insects, with a focus on bioactivation by cytochrome P450 monooxygenases (P450s), the resulting mechanism of action, and potential detoxification pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the metabolic processes to support further research and development in insecticide science.

Introduction

This compound is a novel insecticide effective against a range of lepidopteran and thysanopteran pests.[1] Its unique mode of action, which differs from many existing insecticides, makes it a valuable tool in integrated pest management (IPM) and insecticide resistance management (IRM) programs.[2] Understanding the metabolic fate of this compound in target insects is crucial for optimizing its efficacy, elucidating mechanisms of resistance, and developing next-generation insect control agents.

The primary metabolic event is the bioactivation of this compound by cytochrome P450 enzymes.[3] This process is thought to generate a highly reactive metabolite that induces oxidative stress, leading to cellular damage and ultimately, insect mortality. While P450s are central to its toxicity, other enzyme systems, such as esterases and glutathione S-transferases (GSTs), may be involved in the detoxification and resistance to this compound, as is common with other insecticides.[4]

This guide focuses on the known metabolic pathways of this compound in key lepidopteran species, including Helicoverpa armigera and Spodoptera exigua.

Metabolic Bioactivation and Mechanism of Action

The insecticidal activity of this compound is dependent on its metabolic conversion into a more toxic form. This bioactivation is mediated by cytochrome P450s.[3]

Role of Cytochrome P450s

Studies have shown that the inhibition of P450s prevents the metabolism of this compound and abolishes its insecticidal effects. This indicates that P450s are responsible for converting the parent this compound molecule into a bioactive derivative. The current hypothesis suggests that this activated metabolite is a potent inducer of reactive oxygen species (ROS).

Oxidative Stress and Cellular Damage

The generation of ROS leads to significant oxidative stress within the insect's cells. This results in damage to vital cellular macromolecules, including proteins. The accumulation of damaged proteins is thought to trigger an increase in proteasome activity, leading to widespread protein degradation and culminating in necrotic cell death.

G This compound This compound P450s P450s This compound->P450s Bioactivation Active_Metabolite Active_Metabolite P450s->Active_Metabolite ROS ROS Active_Metabolite->ROS Induces Cellular_Macromolecules Cellular_Macromolecules ROS->Cellular_Macromolecules Damages Damaged_Proteins Damaged_Proteins Cellular_Macromolecules->Damaged_Proteins Proteasome_Activity Proteasome_Activity Damaged_Proteins->Proteasome_Activity Increases Protein_Degradation Protein_Degradation Proteasome_Activity->Protein_Degradation Leads to Necrotic_Cell_Death Necrotic_Cell_Death Protein_Degradation->Necrotic_Cell_Death

Figure 1: Proposed mechanism of this compound's action.

Metabolic Pathways and Identified Metabolites

Research by Wang et al. (2015) has provided significant insights into the metabolic fate of this compound in H. armigera and S. exigua. Their work identified two primary metabolites and one hydrolysis product in the excrement of these pests.

Identified Metabolites

The following metabolites have been identified:

  • MP1 (S-1812-DP): A product of the cleavage of the propenyl ether linkage.

  • MP2: An unconfirmed metabolite.

  • MP3 (S-1812-Py-OH): A hydrolysis product of this compound.

A proposed metabolic pathway for this compound in plants and mammals also identifies S-1812-DP and S-1812-Py-OH as key metabolites.

G This compound This compound MP1 MP1 (S-1812-DP) This compound->MP1 Ether Cleavage MP2 MP2 This compound->MP2 Metabolism MP3 MP3 (S-1812-Py-OH) This compound->MP3 Hydrolysis

Figure 2: Proposed metabolic pathway of this compound.

Quantitative Data on this compound Metabolism

The study by Wang et al. (2015) provides quantitative data on the levels of this compound and its metabolites in the excrement of H. armigera and S. exigua.

CompoundHelicoverpa armigera (Content in Excrement)Spodoptera exigua (Content in Excrement)
This compoundSimilar to S. exiguaSimilar to H. armigera
MP1 (S-1812-DP)Similar to S. exiguaSimilar to H. armigera
MP213% greater than S. exigua-
MP3 (S-1812-Py-OH)Similar to S. exiguaSimilar to H. armigera
Table 1: Relative content of this compound and its metabolites in the excrement of two lepidopteran species.

Experimental Protocols

This section details the methodologies for studying the metabolic fate of this compound in lepidopteran species.

Analysis of this compound and Metabolites in Excrement

This protocol is based on the method described by Wang et al. (2015) for the qualitative and quantitative analysis of this compound and its metabolites.

5.1.1. Sample Collection and Preparation

  • Rear lepidopteran larvae on an artificial diet.

  • Treat the diet with a known concentration of this compound.

  • Collect the excrement from the larvae after a specified feeding period.

  • Homogenize the excrement sample in a suitable solvent (e.g., acetonitrile).

  • Centrifuge the homogenate to pellet solid debris.

  • Collect the supernatant for solid-phase extraction (SPE) cleanup.

5.1.2. Solid-Phase Extraction (SPE)

  • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with water to remove polar impurities.

  • Elute the analytes (this compound and its metabolites) with a suitable organic solvent (e.g., acetonitrile or methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of the mobile phase for analysis.

5.1.3. HPLC-TOF/MS Analysis

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water (containing a modifier like formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometer: Time-of-Flight Mass Spectrometer (TOF/MS) for accurate mass measurement and identification of metabolites.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Data Analysis: Identify and quantify this compound and its metabolites by comparing their retention times and mass spectra with those of authentic standards.

G cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction (SPE) cluster_2 Analysis Larvae_Feeding Larvae Feeding on Treated Diet Excrement_Collection Excrement Collection Larvae_Feeding->Excrement_Collection Homogenization Homogenization Excrement_Collection->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection SPE_Cleanup SPE Cleanup Supernatant_Collection->SPE_Cleanup Elution Elution SPE_Cleanup->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC_TOF_MS HPLC-TOF/MS Analysis Reconstitution->HPLC_TOF_MS

Figure 3: Workflow for metabolite analysis.
In Vitro Metabolism Assay using Lepidopteran Microsomes

This generalized protocol is for assessing the role of P450s in this compound metabolism.

5.2.1. Preparation of Microsomes

  • Dissect the desired tissues (e.g., midgut, fat body) from lepidopteran larvae.

  • Homogenize the tissues in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Perform differential centrifugation to isolate the microsomal fraction.

  • Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

5.2.2. Incubation Assay

  • Prepare incubation mixtures containing:

    • Microsomal protein

    • NADPH-generating system (or NADPH)

    • This compound (substrate)

    • Buffer (e.g., phosphate buffer, pH 7.4)

  • For inhibitor studies, pre-incubate the microsomes with a P450 inhibitor (e.g., piperonyl butoxide, PBO) before adding the substrate.

  • Initiate the reaction by adding the NADPH-generating system or NADPH.

  • Incubate at an optimal temperature (e.g., 30-37°C) for a specific time.

  • Terminate the reaction by adding a quenching solvent (e.g., cold acetonitrile).

  • Centrifuge to pellet the protein and analyze the supernatant for metabolites using HPLC or LC-MS/MS.

Esterase and Glutathione S-Transferase (GST) Activity Assays

These are general protocols to measure the activity of these detoxification enzymes. Their specific involvement in this compound metabolism would require using this compound or its metabolites as substrates, which may require further method development.

5.3.1. Enzyme Preparation

  • Homogenize whole larvae or specific tissues in a suitable buffer.

  • Centrifuge the homogenate to obtain a clear supernatant (cytosolic fraction for GSTs, can be used for esterases as well).

  • Determine the protein concentration of the supernatant.

5.3.2. Esterase Activity Assay

  • Use a general substrate like α-naphthyl acetate.

  • In a microplate well, mix the enzyme preparation with the substrate solution.

  • Incubate for a specific time at a controlled temperature.

  • Add a chromogenic reagent (e.g., Fast Blue B salt) to develop color.

  • Measure the absorbance at a specific wavelength and calculate the enzyme activity.

5.3.3. GST Activity Assay

  • Use 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate and reduced glutathione (GSH) as a co-substrate.

  • In a microplate well, mix the enzyme preparation, GSH, and CDNB.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of the GSH-CDNB conjugate.

  • Calculate the enzyme activity based on the rate of change in absorbance.

Conclusion

The metabolic fate of this compound in lepidopteran species is primarily driven by its bioactivation through cytochrome P450 enzymes, leading to the formation of a toxic metabolite that induces oxidative stress and cell death. The key identified metabolites in the excrement of H. armigera and S. exigua are S-1812-DP and a hydrolysis product, S-1812-Py-OH. While the role of P450s in toxification is established, the involvement of detoxification enzymes like esterases and GSTs in this compound metabolism and potential resistance mechanisms warrants further investigation. The experimental protocols outlined in this guide provide a framework for future research aimed at further elucidating the intricate metabolic pathways of this important insecticide in lepidopteran pests. A deeper understanding of these processes will be invaluable for the sustainable use of this compound and the development of novel insect control strategies.

References

Sublethal Effects of Pyridalyl on Insect Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Pyridalyl is a novel insecticide recognized for its unique mode of action and efficacy against various lepidopteran and thysanopteran pests, including strains resistant to conventional insecticides. Its primary mechanism involves the inhibition of cellular protein synthesis, initiated by metabolic activation and subsequent induction of severe oxidative stress. Beyond acute toxicity, sublethal exposure to this compound can elicit a range of physiological and biochemical responses in insects. These effects include alterations in the activity of critical enzyme systems, impacts on life history traits, and the induction of cellular stress responses. This technical guide provides an in-depth summary of the current scientific understanding of these sublethal effects, presenting quantitative data in structured tables, detailing key experimental protocols for research, and visualizing the core biological pathways and workflows. The information herein is intended to support further research into its precise mechanisms and aid in the development of advanced pest management and insecticide resistance management (IRM) strategies.

Core Mechanism of Action

This compound's mode of action is distinct from neurotoxic, growth-inhibiting, or respiratory-inhibiting insecticides.[1] The prevailing hypothesis, supported by proteomic and biochemical evidence, suggests a multi-step process initiated by metabolic activation.[2]

  • Metabolic Activation: this compound itself is likely a pro-insecticide. It requires activation by cytochrome P450 monooxygenases (P450s) within the insect to be converted into a bioactive metabolite.[2]

  • Induction of Oxidative Stress: This active metabolite is believed to generate a surge of Reactive Oxygen Species (ROS), leading to a state of severe oxidative stress within the insect's cells.[2]

  • Cellular Damage and Protein Synthesis Inhibition: The excess ROS causes widespread damage to cellular macromolecules, including proteins. This disruption leads to a significant, rapid inhibition of cellular protein synthesis.[2] Notably, this compound does not inhibit protein synthesis in cell-free systems, indicating its action is not a direct interference with the translational machinery but rather a consequence of upstream cellular chaos.

  • Necrotic Cell Death: The cascade of oxidative damage and functional inhibition culminates in necrotic cell death, rather than apoptosis. This is consistent with macroscopic symptoms observed at sublethal doses, such as the blackening and necrosis of the larval cuticle.

This proposed pathway highlights a unique vulnerability in insect physiology that can be exploited for pest control.

cluster_0 This compound's Proposed Mode of Action cluster_1 Cellular Consequences This compound This compound (Pro-insecticide) p450 Cytochrome P450s This compound->p450 Metabolic Activation active_metabolite Active Metabolite p450->active_metabolite ros Reactive Oxygen Species (ROS) Surge active_metabolite->ros protein_damage Protein & Macromolecule Damage ros->protein_damage stress_response Stress Response Induction (Hsp70, TPx ↑) ros->stress_response proteasome Proteasome Activity ↑ protein_damage->proteasome protein_synthesis Inhibition of Cellular Protein Synthesis protein_damage->protein_synthesis necrosis Necrotic Cell Death protein_synthesis->necrosis

Caption: Proposed metabolic activation and oxidative stress pathway of this compound.

Quantitative Data on Sublethal Effects

Sublethal concentrations of this compound induce measurable changes in insect biochemistry and life history parameters. The following tables summarize key quantitative findings from published studies.

Table 1: Effects on Detoxification and Metabolic Enzyme Activity

Exposure to this compound can significantly alter the activity of enzymes involved in detoxification and general metabolism. The response is species-specific and provides insight into the insect's physiological response to the chemical stress.

Insect SpeciesEnzymeConcentration% Change in ActivityReference
Spodoptera littoralisα-Esterase (α-EST)LC50-6.71%
β-Esterase (β-EST)LC50+8.35%
Glutathione S-Transferase (GST)LC50-31.12%
Glutamic Oxaloacetic Transaminase (GOT)LC50-37.77%
Glutamic Pyruvic Transaminase (GPT)LC50+213.95%
Lactate Dehydrogenase (LDH)LC50+68.66%
Plutella xylostella (Resistant Strain)Cytochrome P450 Monooxygenase-~ +420% (5.2-fold increase)
Glutathione S-Transferase (GST)-No Significant Difference
Esterase (EST)-No Significant Difference
Table 2: Effects on Insect Life Table Parameters and Fitness

The impact of sublethal this compound exposure on the life cycle and reproductive fitness of insects can vary. In some susceptible species, effects are minimal, whereas in resistant strains, significant fitness costs can be observed.

Insect SpeciesParameterConcentrationControl ValueThis compound-Treated ValueReference
Frankliniella occidentalisNet Reproductive Rate (R₀)LC₂₅Not specifiedNo Significant Difference
Intrinsic Rate of Increase (r)LC₂₅Not specifiedNo Significant Difference
Developmental TimeLC₂₅Not specifiedNo Significant Difference
FecundityLC₂₅Not specifiedNo Significant Difference
Plutella xylostella (Resistant vs. Susceptible)Relative Fitness*-1.00 (Susceptible)0.64 (Resistant)
Larval Survival Rate-HigherReduced
Egg Hatchability-HigherReduced

*Relative fitness calculated based on life table parameters of the resistant strain compared to the susceptible strain.

Key Experimental Protocols

The following sections detail standardized methodologies for assessing the sublethal physiological effects of this compound.

Protocol: Leaf-Dip Bioassay for Toxicity (LC₅₀) Determination

This method is commonly used to determine the lethal concentrations of insecticides on foliage-feeding insects like Plutella xylostella or thrips.

  • Preparation of Insecticide Solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone with a surfactant like Triton X-100). Create a serial dilution in distilled water to obtain at least five different concentrations. A control solution containing only the solvent and surfactant in water must be prepared.

  • Leaf Preparation: Select uniform, fresh host plant leaves (e.g., cabbage for P. xylostella, bean pods for F. occidentalis). Wash and dry them thoroughly.

  • Treatment: Using forceps, dip each leaf into a designated insecticide concentration (or control solution) for 10-20 seconds, ensuring complete immersion and uniform coverage.

  • Drying: Place the treated leaves on a wire rack or paper towel and allow them to air-dry completely in a fume hood for 1-2 hours.

  • Insect Exposure: Place the dried leaves into ventilated containers (e.g., Petri dishes with a moistened filter paper). Introduce a known number of test insects (e.g., 20 third-instar larvae) into each container.

  • Incubation: Maintain the containers under controlled laboratory conditions (e.g., 25±1°C, 65±5% RH, 16:8 L:D photoperiod).

  • Mortality Assessment: Record insect mortality at specified intervals, typically 24, 48, and 72 hours post-exposure. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Perform Probit analysis to calculate the LC₅₀ and LC₂₅ values and their 95% confidence limits.

Protocol: Enzyme Activity Assays (Spectrophotometric)

These protocols measure the activity of key metabolic and detoxification enzymes from insect homogenates using a microplate reader.

  • Sample Preparation:

    • Collect insects (e.g., 10-20 larvae) previously exposed to a sublethal concentration (e.g., LC₂₅) of this compound or a control solution.

    • Homogenize the insects on ice in a specific buffer (e.g., 0.1 M phosphate buffer, pH 7.6).

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (the enzyme source) and determine its total protein concentration using a standard method (e.g., Bradford assay).

  • Cytochrome P450 (P450) Activity Assay:

    • Method: Often measured via the O-deethylation of 7-ethoxycoumarin (ECOD).

    • Procedure: In a 96-well plate, mix the enzyme supernatant with a reaction buffer containing 7-ethoxycoumarin.

    • Initiate the reaction by adding NADPH.

    • Incubate at 30°C for a defined period (e.g., 30 minutes).

    • Stop the reaction with a glycine buffer-ethanol mixture.

    • Measure the fluorescence of the product (7-hydroxycoumarin) at an excitation wavelength of ~380 nm and an emission wavelength of ~465 nm.

  • Glutathione S-Transferase (GST) Activity Assay:

    • Procedure: In a 96-well plate, add the enzyme supernatant to a phosphate buffer containing reduced glutathione (GSH).

    • Add the substrate 1-chloro-2,4-dinitrobenzene (CDNB).

    • Immediately measure the change in absorbance at 340 nm over several minutes. The rate of increase in absorbance is proportional to GST activity.

  • Esterase (EST) Activity Assay:

    • Procedure: In a 96-well plate, add the enzyme supernatant to a phosphate buffer.

    • Add the substrate α-naphthyl acetate.

    • Incubate at 30°C for 15-30 minutes.

    • Add a staining solution (e.g., Fast Blue B salt in SDS) to stop the reaction and develop color.

    • Measure the absorbance at a specified wavelength (e.g., 600 nm).

  • Data Calculation: Express enzyme activity as product formed per minute per milligram of protein (e.g., nmol/min/mg protein).

Protocol: Age-Stage, Two-Sex Life Table Study

This demographic toxicology approach provides a comprehensive assessment of sublethal effects on an insect population's growth potential.

  • Cohort Establishment: Obtain insect eggs (F₀ generation) from a healthy laboratory colony. Collect a cohort of newly hatched larvae (e.g., n=100) for each treatment group (control and this compound LC₂₅).

  • Sublethal Exposure: Treat the newly hatched larvae using the leaf-dip method described in Protocol 3.1 with the predetermined LC₂₅ of this compound and a control.

  • Individual Rearing: After the initial exposure period (e.g., 24 hours), transfer each surviving larva individually to a separate rearing container with fresh, untreated food.

  • Daily Monitoring: Check each individual daily. Record survival, developmental stage (instar, pupa, adult), and the duration of each stage.

  • Pairing and Reproduction: Upon adult emergence, pair each female with one male from the same treatment group.

  • Fecundity and Fertility Assessment: Continue daily monitoring. Provide fresh food and an oviposition substrate daily. Record the number of eggs laid per female (fecundity) and the number of eggs that successfully hatch (fertility). Monitor until the death of the last individual.

  • Data Analysis: Analyze the collected data using an age-stage, two-sex life table program (e.g., TWOSEX-MSChart). This analysis will calculate key population parameters:

    • R₀ (Net Reproductive Rate): The average number of female offspring produced per female per generation.

    • r (Intrinsic Rate of Increase): The instantaneous rate of population growth.

    • λ (Finite Rate of Increase): The daily multiplication rate of the population.

    • T (Mean Generation Time): The average time from birth to reproduction.

  • Statistical Comparison: Use statistical tests, such as the paired bootstrap test, to determine if there are significant differences in life table parameters between the control and this compound-treated groups.

cluster_0 Workflow for Sublethal Effects Assessment cluster_1 Physiological Assays (Post-Exposure) rearing Insect Rearing (Stock Colony) bioassay 1. Toxicity Bioassay (e.g., Leaf-Dip) rearing->bioassay sublethal_exp 2. Sublethal Exposure (Treat insects with LC₂₅) rearing->sublethal_exp calc_lc Calculate LC₂₅ & LC₅₀ (Probit Analysis) bioassay->calc_lc calc_lc->sublethal_exp Inform concentration life_table A. Life Table Study (Daily Monitoring) sublethal_exp->life_table enzyme_assay B. Enzyme Assays (P450, GST, EST) sublethal_exp->enzyme_assay analysis 3. Data Analysis & Interpretation life_table->analysis enzyme_assay->analysis

Caption: General experimental workflow for studying sublethal insecticide effects.

References

Methodological & Application

Application Notes and Protocols for the LC-MS/MS Analysis of Pyridalyl and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridalyl is a broad-spectrum insecticide effective against various lepidopteran and thysanopteran pests. Its unique mode of action, which involves the induction of oxidative stress through the generation of reactive oxygen species (ROS), makes it a valuable tool in pest management.[1] To ensure food safety and understand its environmental fate, sensitive and robust analytical methods are required for the detection and quantification of this compound and its metabolites in various matrices. This document provides a detailed protocol for the analysis of this compound and its metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Metabolic Pathway and Mode of Action

The insecticidal activity of this compound is linked to its metabolic activation by cytochrome P450 enzymes.[1][2] This process is hypothesized to generate a bioactive metabolite that induces the production of ROS, leading to oxidative damage to cellular macromolecules and ultimately, necrotic cell death.[2]

G cluster_0 Cellular Environment This compound This compound CYP450 Cytochrome P450 This compound->CYP450 Metabolic Activation ActiveMetabolite Active Metabolite CYP450->ActiveMetabolite ROS Reactive Oxygen Species (ROS) ActiveMetabolite->ROS Induces Production CellularDamage Oxidative Damage to Cellular Macromolecules ROS->CellularDamage CellDeath Necrotic Cell Death CellularDamage->CellDeath

This compound's Proposed Mode of Action

Experimental Protocol: LC-MS/MS Analysis of this compound and its Metabolites

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by LC-MS/MS analysis.

Sample Preparation (QuEChERS)

The QuEChERS method is a streamlined approach for the extraction and cleanup of pesticide residues from a variety of food matrices.

Materials:

  • Homogenized sample (e.g., fruit, vegetable, soil)

  • Acetonitrile (ACN) with 1% acetic acid

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium acetate (NaOAc)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent (for high-fat matrices)

  • Graphitized carbon black (GCB) (for pigmented matrices)

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes (for d-SPE cleanup)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of ACN with 1% acetic acid.

  • Add an appropriate internal standard.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaOAc).

  • Cap the tube and vortex vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing MgSO₄, PSA, and C18 or GCB if necessary.

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The resulting supernatant is ready for LC-MS/MS analysis. It may be filtered through a 0.22 µm filter prior to injection.

G cluster_workflow LC-MS/MS Experimental Workflow Sample Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE Cleanup (PSA, C18, MgSO4) Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 LCMSMS LC-MS/MS Analysis Centrifugation2->LCMSMS Data Data Analysis LCMSMS->Data

Experimental Workflow Diagram
LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters (Typical):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. The specific gradient should be optimized for the separation of this compound and its metabolites.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Column Temperature: 40 °C.

MS/MS Parameters (Typical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Gas Temperature: 300-350 °C.

  • Gas Flow: 8-12 L/min.

  • Nebulizer Pressure: 35-45 psi.

  • Capillary Voltage: 3500-4000 V.

MRM Transitions:

The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the method. At least two MRM transitions should be monitored for each analyte for confident identification and quantification.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)
This compound 490.0108.940182.920
491.9111.0109.0
Metabolite MP1 TBDTBDTBDTBDTBD
Metabolite MP2 TBDTBDTBDTBDTBD
Metabolite MP3 (Hydrolysis Product) TBDTBDTBDTBDTBD

Quantitative Data

The following tables summarize some of the reported quantitative data for this compound. Data for metabolites is currently limited in the literature.

Table 1: Recovery and Limits of Detection/Quantification for this compound

MatrixMethodRecovery (%)LODLOQReference
Fruits and VegetablesGC-MS72 - 114-1 µg/kg[3]
Tomato LeavesUHPLC-UV89.29--
Tomato FruitsUHPLC-UV96.73--
TomatoHPLC-UV95.08 - 99.380.1866 ppm-

Table 2: Residue Levels of this compound in Tomato Post-Application

Time After TreatmentResidue on Leaves (mg/kg)Residue on Fruits (mg/kg)Reference
2 hours1.0070.815
1 day0.8080.707
2 days0.6460.569
3 days0.6370.474
7 days--
14 days0.2840.200

Conclusion

The described LC-MS/MS method, incorporating a QuEChERS sample preparation protocol, provides a robust and sensitive approach for the analysis of this compound in various matrices. While the MRM transitions for the parent compound are established, further research is needed to elucidate the structures of its major metabolites and to develop and validate specific MRM transitions for their routine monitoring. The provided protocol serves as a strong foundation for laboratories involved in pesticide residue analysis and can be adapted and optimized for specific applications and matrices.

References

Application Notes and Protocols for Determining Sublethal Concentrations of Pyridalyl for Gene Expression Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridalyl is a potent insecticide effective against various lepidopteran and thysanopteran pests.[1][2] Its mode of action is distinct from many existing insecticides, making it a valuable tool in pest management and resistance management programs.[3] Understanding the molecular impact of this compound, particularly at sublethal concentrations, is crucial for elucidating its precise mechanisms and identifying potential biomarkers for exposure. Gene expression analysis is a powerful technique to study these sublethal effects. This document provides detailed protocols for determining the appropriate sublethal concentrations of this compound and for subsequently performing gene expression studies.

The molecular action of this compound involves its metabolism by cytochrome P450 enzymes into a more active form.[1] This metabolite induces the production of reactive oxygen species (ROS), leading to oxidative stress and damage to cellular macromolecules like proteins.[1] This cascade ultimately results in necrotic cell death. Studies on insects exposed to this compound have shown up-regulation of genes related to stress response, including thiol peroxiredoxin, Hsp70 stress proteins, and proteasome subunits.

Data Presentation

The following table summarizes the reported median lethal concentration (LC50) values of this compound for various insect species. These values are essential for designing range-finding studies to determine appropriate sublethal concentrations for your specific organism and experimental conditions.

Insect SpeciesLC50 Value (ppm)Exposure TimeBioassay MethodReference
Plutella xylostella (F1 Generation)2.528Not SpecifiedLeaf Dip Bioassay
Plutella xylostella (F15 Generation - Susceptible)0.447Not SpecifiedLeaf Dip Bioassay
Plutella xylostella (Coimbatore Population)2.566Not SpecifiedLeaf Dip Bioassay
Plutella xylostella (Hosur Population)3.696Not SpecifiedLeaf Dip Bioassay
Plutella xylostella (Oddanchatram Population)2.008Not SpecifiedLeaf Dip Bioassay
Plutella xylostella (Ooty Population)2.963Not SpecifiedLeaf Dip Bioassay
Spodoptera exigua (Susceptible Strain)0.68Not SpecifiedNot Specified
Bactrocera oleae0.517Not SpecifiedNot Specified

Experimental Protocols

Protocol 1: Determination of Median Lethal Concentration (LC50) of this compound

This protocol outlines the steps to determine the LC50 of this compound for a target insect species. This is a critical first step before selecting sublethal concentrations.

Materials:

  • Technical grade this compound

  • Appropriate solvent (e.g., acetone)

  • Insect rearing cages and diet

  • Micropipettes

  • Glass vials or petri dishes

  • Leaf discs (for leaf dip bioassay) or spray tower (for spray bioassay)

  • Forceps

  • Incubator with controlled temperature, humidity, and photoperiod

  • Statistical software for probit analysis

Procedure:

  • Insect Rearing: Maintain a healthy, homogenous population of the target insect species under controlled laboratory conditions.

  • Stock Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent. From this stock, prepare a series of at least five serial dilutions that are expected to cause between 10% and 90% mortality. A preliminary range-finding test with wide concentration intervals can help determine this range.

  • Bioassay Method (Choose one):

    • Leaf Dip Bioassay (for chewing insects):

      • Dip leaf discs of a suitable host plant into each this compound dilution for 10-30 seconds.

      • Allow the solvent to evaporate completely.

      • Place one treated leaf disc into a petri dish or vial.

      • Introduce a known number of insects (e.g., 10-20 larvae) into each container.

    • Topical Application (for various insects):

      • Apply a small, precise volume (e.g., 1 µl) of each this compound dilution to the dorsal thorax of each insect using a microsyringe.

    • Diet Incorporation (for continuous feeders):

      • Incorporate the this compound dilutions into the artificial diet of the insects.

  • Control Group: Prepare a control group using the solvent alone.

  • Incubation: Place the insects in an incubator under controlled conditions optimal for their development.

  • Mortality Assessment: Record mortality at regular intervals (e.g., 24, 48, 72 hours). Insects that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Analyze the mortality data using probit analysis to determine the LC50 value and its 95% confidence limits.

Protocol 2: Selection of Sublethal Concentrations and Gene Expression Analysis

This protocol describes how to select sublethal concentrations based on the determined LC50 and proceed with gene expression analysis. Sublethal concentrations, such as LC10 or LC30, are often used to study the non-lethal effects of insecticides.

Materials:

  • Insects treated with sublethal concentrations of this compound and control insects

  • Liquid nitrogen

  • TRIzol reagent

  • Chloroform

  • Isopropanol

  • 75% Ethanol

  • RNase-free water

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

  • Spectrophotometer (e.g., NanoDrop)

  • Agarose gel electrophoresis system

  • cDNA synthesis kit

  • qPCR master mix and primers for target genes

  • qPCR instrument

Procedure:

  • Exposure to Sublethal Concentrations: Based on the determined LC50 value, select appropriate sublethal concentrations (e.g., LC10, LC20, LC30). Expose a population of insects to these concentrations using the same bioassay method as in Protocol 1. Also, maintain a control group exposed to the solvent only.

  • Sample Collection: At predetermined time points after exposure (e.g., 6, 12, 24, 48 hours), collect a subset of surviving insects from each treatment group and the control group. Immediately freeze the samples in liquid nitrogen to preserve RNA integrity and store them at -80°C until RNA extraction.

  • RNA Extraction (using TRIzol): a. Homogenize the frozen insect samples (around 50mg) in 1 mL of TRIzol reagent in a pre-chilled mortar and pestle or a homogenizer. b. Transfer the homogenate to a microcentrifuge tube. c. Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 2-3 minutes. d. Centrifuge at 12,000 x g for 15 minutes at 4°C. e. Carefully transfer the upper aqueous phase containing the RNA to a new tube. f. Precipitate the RNA by adding 500 µL of isopropanol and incubating at room temperature for 10 minutes. g. Centrifuge at 12,000 x g for 10 minutes at 4°C. h. Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. i. Centrifuge at 7,500 x g for 5 minutes at 4°C. j. Discard the ethanol and air-dry the pellet for 5-10 minutes. k. Resuspend the RNA pellet in an appropriate volume of RNase-free water.

  • RNA Quality and Quantity Assessment: a. Measure the RNA concentration and purity (A260/280 and A260/230 ratios) using a spectrophotometer. b. Verify RNA integrity by running a sample on a 1% agarose gel. Look for distinct 28S and 18S ribosomal RNA bands.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit according to the manufacturer's instructions.

  • Quantitative Real-Time PCR (qPCR): a. Design or obtain primers for your target genes (e.g., genes involved in oxidative stress response like Hsp70, thiol peroxiredoxin, and proteasome subunits) and a suitable reference gene (e.g., actin, GAPDH). b. Perform qPCR using a suitable master mix and your cDNA as a template. c. Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative expression levels of the target genes in the this compound-treated samples compared to the control samples.

Mandatory Visualizations

Pyridalyl_Signaling_Pathway This compound This compound P450 Cytochrome P450 This compound->P450 Metabolism ActiveMetabolite Active Metabolite P450->ActiveMetabolite ROS Reactive Oxygen Species (ROS) ActiveMetabolite->ROS Induces CellularMacromolecules Cellular Macromolecules (e.g., Proteins) ROS->CellularMacromolecules Damages StressResponse Stress Response Gene Upregulation ROS->StressResponse Induces DamagedProteins Damaged Proteins CellularMacromolecules->DamagedProteins Proteasome Proteasome Activity DamagedProteins->Proteasome Activates ProteinDegradation Increased Protein Degradation Proteasome->ProteinDegradation NecroticCellDeath Necrotic Cell Death ProteinDegradation->NecroticCellDeath TPx Thiol Peroxiredoxin (TPx) StressResponse->TPx Hsp70 Hsp70 StressResponse->Hsp70 ProteasomeSubunits Proteasome Subunits StressResponse->ProteasomeSubunits Experimental_Workflow cluster_0 Phase 1: Toxicity Assessment cluster_1 Phase 2: Gene Expression Study RangeFinding 1. Range-Finding Study LC50_Determination 2. Definitive LC50 Bioassay RangeFinding->LC50_Determination ProbitAnalysis 3. Probit Analysis LC50_Determination->ProbitAnalysis SublethalExposure 4. Insect Exposure to Sublethal Concentrations (e.g., LC10, LC30) ProbitAnalysis->SublethalExposure Inform Selection of Concentrations SampleCollection 5. Sample Collection at Different Time Points SublethalExposure->SampleCollection RNA_Extraction 6. RNA Extraction SampleCollection->RNA_Extraction RNA_QC 7. RNA Quality & Quantity Assessment RNA_Extraction->RNA_QC cDNA_Synthesis 8. cDNA Synthesis RNA_QC->cDNA_Synthesis qPCR 9. qPCR Analysis cDNA_Synthesis->qPCR DataAnalysis 10. Gene Expression Data Analysis qPCR->DataAnalysis

References

Application Notes and Protocols for Evaluating Pyridalyl Efficacy and Residual Activity in Field Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a detailed framework for designing and conducting field trials to assess the efficacy and residual activity of Pyridalyl, a novel insecticide. This compound is recognized for its unique mode of action, which involves the inhibition of protein synthesis in target insects, and its effectiveness against various lepidopteran and thysanopteran pests.[1][2][3][4] It is also noted for its selectivity, showing high toxicity to target pests while being less harmful to some beneficial arthropods and non-target organisms.[1]

Introduction to this compound

This compound is a synthetic insecticide with a mode of action that differs from many existing insecticides, making it a valuable tool in integrated pest management (IPM) and insecticide resistance management (IRM) programs. It acts by inhibiting the synthesis of essential proteins, leading to the death of the target insect. Field trials have demonstrated its high efficacy against pests like the diamondback moth (Plutella xylostella) and thrips. Notably, this compound exhibits a residual effect, providing extended crop protection. One study indicated 100% mortality of the tobacco cutworm (Spodoptera litura) 14 days after treatment, while another noted a residual toxicity period of approximately 15 days against 4th instar silkworm larvae (Bombyx mori).

Field Trial Design and Setup

A robust field trial is essential for generating reliable data on the performance of this compound. The following protocol outlines the key steps for establishing a well-designed trial.

Experimental Design

A randomized complete block design (RCBD) is recommended to minimize the effects of field variability.

  • Treatments:

    • Multiple rates of this compound (e.g., proposed label rate, 1.5x label rate, 0.5x label rate).

    • A positive control (a standard commercial insecticide with known efficacy against the target pest).

    • A negative control (untreated).

  • Replicates: A minimum of four replicates per treatment is recommended to ensure statistical power.

  • Plot Size: Plot sizes should be sufficient to obtain representative data and minimize edge effects. A minimum of 20 m² is suggested.

  • Buffer Zones: Adequate buffer zones between plots are crucial to prevent spray drift and inter-plot interference.

Field_Trial_Layout cluster_Replicate1 Replicate 1 cluster_Replicate2 Replicate 2 cluster_Replicate3 Replicate 3 cluster_Replicate4 Replicate 4 T1_R1 This compound (Rate 1) T2_R1 This compound (Rate 2) PC_R1 Positive Control NC_R1 Negative Control T2_R2 This compound (Rate 2) NC_R2 Negative Control T1_R2 This compound (Rate 1) PC_R2 Positive Control PC_R3 Positive Control T1_R3 This compound (Rate 1) NC_R3 Negative Control T2_R3 This compound (Rate 2) NC_R4 Negative Control PC_R4 Positive Control T2_R4 This compound (Rate 2) T1_R4 This compound (Rate 1)

Diagram 1: Randomized Complete Block Design for Field Trial.
Application of this compound

  • Equipment: Use calibrated application equipment to ensure uniform coverage. The type of equipment will depend on the crop and target pest.

  • Timing: Apply this compound based on pest scouting and economic thresholds.

  • Documentation: Record all application details, including date, time, weather conditions, application volume, and equipment settings.

Evaluation of Efficacy

Efficacy is determined by assessing the reduction in the target pest population in the treated plots compared to the untreated control.

Pest Population Assessment
  • Pre-treatment counts: Conduct pest counts immediately before the application to establish a baseline population.

  • Post-treatment counts: Conduct pest counts at regular intervals after application (e.g., 1, 3, 7, and 14 days).

  • Sampling Method: The sampling method will vary depending on the target pest and crop. For example, for lepidopteran larvae on cabbage, this may involve counting the number of larvae per plant.

Data Collection and Analysis

Record the number of live pests per sampling unit. Calculate the percent efficacy using Abbott's formula if mortality in the control group is observed. Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments.

Table 1: Example Data Table for this compound Efficacy

TreatmentApplication Rate (g a.i./ha)Mean Pre-treatment Pest CountMean Post-treatment Pest Count (7 DAT)Percent Efficacy (%)
This compound5015.21.888.2
This compound7514.80.993.9
Positive ControlLabel Rate15.52.186.5
Negative Control015.014.53.3

Evaluation of Residual Activity

Residual activity refers to the persistence of the insecticide's effectiveness over time. This is a critical parameter for determining the required frequency of applications.

Protocol for Assessing Residual Activity

Two primary methods can be employed in the field to evaluate the residual activity of this compound: in-situ pest monitoring and leaf bioassays.

Continue to monitor the pest population in all plots at extended intervals (e.g., 21 and 28 days after treatment) to determine the duration of control provided by a single application.

This method involves collecting treated leaves from the field and exposing lab-reared target pests to them.

  • Leaf Collection: At specified intervals after the field application (e.g., 1, 3, 7, 14, 21, and 28 days), randomly collect a set number of leaves from the treated and control plots.

  • Laboratory Bioassay (Leaf-Dip Method Adaptation):

    • Place the collected leaves individually in petri dishes or other suitable containers.

    • Introduce a known number of laboratory-reared target pest larvae or adults onto each leaf.

    • Seal the containers and maintain them under controlled laboratory conditions (temperature, humidity, and light).

    • Assess pest mortality at 24, 48, and 72 hours after exposure.

    • A pest is considered dead if it does not move when prodded with a fine brush.

Residual_Activity_Workflow cluster_Field Field Activities cluster_Lab Laboratory Bioassay A This compound Application to Plots B Leaf Collection at Intervals (1, 3, 7, 14, 21, 28 DAT) A->B C Place Individual Leaves in Petri Dishes B->C Transfer to Lab D Introduce Target Pests C->D E Incubate under Controlled Conditions D->E F Assess Pest Mortality (24, 48, 72 hours) E->F G Determine Residual Efficacy Over Time F->G Data Analysis

Diagram 2: Workflow for Evaluating Residual Activity.
Data Presentation for Residual Activity

Summarize the mortality data from the leaf bioassays in a table to clearly show the decline in efficacy over time.

Table 2: Example Data Table for this compound Residual Activity (Leaf Bioassay)

Days After TreatmentThis compound (50 g a.i./ha) % Mortality (48h)This compound (75 g a.i./ha) % Mortality (48h)Positive Control % Mortality (48h)Negative Control % Mortality (48h)
198.510095.22.1
395.198.888.71.9
788.394.275.42.5
1475.685.150.12.3
2150.265.825.32.8
2825.940.510.62.6

Residue Analysis (Optional but Recommended)

For a more quantitative assessment of residual activity, chemical analysis of this compound residues on treated foliage can be conducted.

Sample Collection and Preparation

Collect leaf samples at the same intervals as for the leaf bioassay. Samples should be immediately frozen to prevent degradation of the active ingredient.

Analytical Methodology

Residue analysis typically involves extraction of the active ingredient from the plant material followed by quantification using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS).

Signaling_Pathway_Concept cluster_extraction Sample Preparation & Extraction cluster_cleanup Cleanup cluster_analysis Instrumental Analysis Sample Leaf Sample Collection Homogenize Homogenization Sample->Homogenize Extract Solvent Extraction Homogenize->Extract Cleanup Solid Phase Extraction (SPE) Extract->Cleanup Crude Extract Analysis LC-MS/MS or GC-MS/MS Cleanup->Analysis Clean Extract Quantify Quantification Analysis->Quantify Result Residue Level (ppm) Quantify->Result

Diagram 3: General Workflow for Pesticide Residue Analysis.

Table 3: Example Data Table for this compound Residue Analysis

Days After TreatmentThis compound Residue (ppm) - Rate 1This compound Residue (ppm) - Rate 2
15.27.8
33.96.1
72.13.5
140.81.5
210.30.6
28< 0.10.2

Statistical Analysis and Reporting

All quantitative data should be subjected to appropriate statistical analysis. ANOVA is suitable for comparing treatment means, and where significant differences are found, a means separation test (e.g., Tukey's HSD) should be performed. For dose-response data, probit or logit analysis can be used to calculate LC50 values.

The final report should include a detailed description of the materials and methods, a summary of the results in tables and figures, and a discussion of the findings in the context of the trial objectives. All raw data should be properly archived.

References

Application Notes and Protocols for Pyridalyl Toxicity Assessment in Larvae using the Leaf-Dipping Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridalyl is a novel insecticide with a unique mode of action, effective against various lepidopteran and thysanopteran pests.[1] It is characterized by its high insecticidal activity, including against strains resistant to existing insecticides, and its selectivity, showing low toxicity to mammals and beneficial arthropods.[1][2] The primary mode of action of this compound is the inhibition of cellular protein synthesis in insects, a mechanism distinct from that of organophosphates, carbamates, synthetic pyrethroids, and insect growth regulators. This document provides detailed protocols for assessing the toxicity of this compound to insect larvae using the leaf-dipping bioassay method, a standard and effective technique for evaluating the efficacy of insecticides that act via ingestion or contact.

Data Presentation: this compound Toxicity in Larvae

The following table summarizes the lethal concentration (LC50) values of this compound against various larval species, as determined by the leaf-dipping method. These values represent the concentration of this compound required to cause 50% mortality in the tested population after a specific exposure period.

Target Pest SpeciesLarval InstarLC50 (ppm or mg a.i./litre)Days After TreatmentReference
Plutella xylostella3rd Instar4.485
Spodoptera litura3rd Instar0.775
Spodoptera exigua3rd Instar0.935
Mamestra brassicae3rd Instar1.985
Heliothis virescens3rd Instar4.295
Helicoverpa zea2nd Instar3.235
Helicoverpa armigera2nd Instar1.365
Cnaphalocrosis medinalis3rd Instar1.553
Spodoptera exigua1st Instar4853
Spodoptera exigua2nd Instar7913
Spodoptera exigua3rd Instar12803

Note: ppm (parts per million) is often used interchangeably with mg a.i./litre (milligrams of active ingredient per liter). The susceptibility to this compound can vary depending on the larval instar, with earlier instars generally being more susceptible.

Experimental Protocols

Rearing of Test Larvae
  • Insect Colony: Maintain a healthy and homogenous colony of the target larval species under controlled laboratory conditions (e.g., 26±2°C, 57±3% relative humidity, and a 16:8 hour light:dark photoperiod).

  • Diet: Rear larvae on a species-appropriate artificial diet or natural host plant material. For the leaf-dipping assay, it is crucial to use larvae that have been reared on the same host plant that will be used in the experiment to ensure consistent feeding behavior.

  • Staging: Select healthy, actively feeding larvae of a specific instar (e.g., 2nd or 3rd instar) for the bioassay to ensure uniformity in susceptibility.

Preparation of this compound Solutions
  • Stock Solution: Prepare a stock solution of this compound (formulated product or technical grade active ingredient) in an appropriate solvent (e.g., acetone or dimethyl sulfoxide) and then dilute with distilled water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure uniform wetting of the leaf surface.

  • Serial Dilutions: Prepare a series of graded concentrations of this compound by serial dilution of the stock solution with surfactant-containing distilled water. The concentration range should be selected to produce a dose-response curve that brackets the expected LC50 value (i.e., resulting in mortalities between 10% and 90%).

  • Control Group: A control group treated only with the solvent and surfactant in distilled water must be included in every experiment.

Leaf-Dipping Bioassay Procedure
  • Host Plant Material: Select fresh, undamaged leaves from the host plant of the target larvae. Cabbage, cotton, or sugar beet leaves are commonly used for species like Spodoptera litura and Spodoptera exigua.

  • Dipping: Using forceps, individually dip the leaves into the prepared this compound solutions or the control solution for a standardized period (e.g., 10-30 seconds), ensuring complete and uniform coverage of the leaf surface.

  • Drying: After dipping, place the leaves on a wire rack or paper towels and allow them to air-dry completely in a fume hood for approximately 1-2 hours.

  • Experimental Arenas: Place the treated, dried leaves individually into ventilated experimental arenas, such as Petri dishes or small plastic containers lined with moistened filter paper to maintain leaf turgidity.

  • Larval Introduction: Carefully transfer a pre-determined number of larvae (e.g., 10-20) of the selected instar onto each treated leaf within the experimental arenas.

  • Replication: Each concentration and the control should be replicated at least three to five times.

Incubation and Data Collection
  • Incubation Conditions: Maintain the experimental arenas under the same controlled environmental conditions used for larval rearing.

  • Mortality Assessment: Assess larval mortality at regular intervals (e.g., 24, 48, 72, and 120 hours) after the introduction of larvae. Larvae that are unable to move when prodded with a fine brush are considered dead. Symptoms of this compound toxicity include flaccid paralysis, cessation of feeding, and blackening of the cuticle at sub-lethal doses.

  • Data Analysis: Correct the observed mortality for control mortality using Abbott's formula if control mortality is between 5% and 20%. If control mortality exceeds 20%, the experiment should be repeated. Calculate the LC50 values and their 95% confidence intervals using probit analysis.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_assay Assay Procedure cluster_analysis Data Collection & Analysis Larvae 1. Select Healthy Larvae (Specific Instar) Solutions 2. Prepare this compound Serial Dilutions Leaves 3. Collect Fresh Host Plant Leaves Dip 4. Dip Leaves in This compound Solutions Dry 5. Air-Dry Treated Leaves Dip->Dry Setup 6. Place Leaves in Petri Dishes Dry->Setup Introduce 7. Introduce Larvae to Treated Leaves Setup->Introduce Incubate 8. Incubate under Controlled Conditions Introduce->Incubate Assess 9. Assess Mortality (e.g., at 24, 48, 72h) Incubate->Assess Analyze 10. Probit Analysis (Calculate LC50) Assess->Analyze

Caption: Workflow for the leaf-dipping bioassay to assess this compound toxicity in larvae.

pyridalyl_pathway This compound This compound P450 Cytochrome P450 This compound->P450 Metabolism ActiveMetabolite Active Metabolite P450->ActiveMetabolite ROS Reactive Oxygen Species (ROS) Production ActiveMetabolite->ROS ProteinDamage Damage to Cellular Macromolecules (Proteins) ROS->ProteinDamage Proteasome Enhanced Proteasome Activity ProteinDamage->Proteasome ProteinDegradation Increased Protein Degradation Proteasome->ProteinDegradation CellDeath Necrotic Cell Death ProteinDegradation->CellDeath

Caption: Proposed signaling pathway for this compound-induced necrotic cell death in insects.

References

Application Notes and Protocols for the Detection of Pyridalyl and Its Degradation Products in Soil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridalyl is a broad-spectrum insecticide used to control various lepidopteran and thysanopteran pests on crops such as cotton and vegetables.[1] Upon its application, this compound can enter the soil environment where it undergoes degradation, leading to the formation of several transformation products. Monitoring the parent compound and its degradation products in soil is crucial for environmental risk assessment, ensuring food safety, and understanding the environmental fate of this pesticide.

This document provides detailed application notes and protocols for the extraction and analysis of this compound and its major degradation products in soil. The primary degradation pathway in soil involves the cleavage of the propenyl ether linkage, methylation, and cleavage of the pyridyl ether linkage.[1] The major degradation products identified in soil are:

  • S-1812-DP: 3,5-dichloro-4-(3-((5-(trifluoromethyl)pyridin-2-yl)oxy)propoxy)phenol

  • S-1812-DP-Me: 2-(3-(2,6-dichloro-4-methoxyphenoxy)propoxy)-5-(trifluoromethyl)-pyridine

  • HTFP: 2-hydroxy-5-trifluoromethylpyridine

The analytical method described herein utilizes the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective detection method.

Logical Relationship of Analytes

The degradation of this compound in soil follows a sequential pathway, leading to the formation of the identified metabolites.

Pyridalyl_Degradation This compound This compound S1812_DP S-1812-DP This compound->S1812_DP Cleavage of propenyl ether linkage HTFP HTFP This compound->HTFP Cleavage of pyridyl ether linkage S1812_DP_Me S-1812-DP-Me S1812_DP->S1812_DP_Me Methylation

Degradation pathway of this compound in soil.

Experimental Protocols

Materials and Reagents
  • Standards: Analytical standards of this compound, S-1812-DP, S-1812-DP-Me, and HTFP (purity >98%).

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade). Formic acid (FA) and Ammonium formate (reagent grade).

  • QuEChERS Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate dibasic sesquihydrate, and sodium citrate tribasic dihydrate. Commercially available QuEChERS extraction salt packets are recommended for convenience and consistency.

  • Dispersive SPE (d-SPE) Sorbents: Primary secondary amine (PSA) sorbent and anhydrous MgSO₄.

  • Soil Samples: Control soil samples free of this compound and its metabolites for method validation and matrix-matched calibration.

Sample Preparation: QuEChERS Extraction

The QuEChERS method is a simple and effective technique for extracting a wide range of pesticides from complex matrices like soil.

Workflow Diagram:

QuEChERS extraction and cleanup workflow.

Protocol:

  • Weigh 10 g of a homogenized soil sample into a 50 mL polypropylene centrifuge tube. For dry soil samples, add 10 mL of deionized water and vortex for 30 seconds to hydrate the soil.

  • Add 15 mL of acetonitrile containing 1% acetic acid to the tube.

  • Cap the tube and shake it vigorously for 1 minute.

  • Add the appropriate QuEChERS extraction salt mixture (e.g., 6 g MgSO₄, 1.5 g NaCl, 1.5 g sodium citrate dibasic sesquihydrate, and 0.75 g sodium citrate tribasic dihydrate).

  • Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifuge the tube at a relative centrifugal force (rcf) of at least 3000 for 5 minutes.

  • Transfer 1 mL of the upper acetonitrile layer (supernatant) into a 2 mL d-SPE tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA sorbent.

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge the d-SPE tube at a high rcf (e.g., ≥5000) for 2 minutes.

  • The resulting supernatant is the final extract. Transfer an aliquot into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The final extracts are analyzed using a Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS).

Instrumentation:

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions (Typical):

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water with 5 mM ammonium formate
Mobile Phase B 0.1% Formic acid in methanol
Gradient Start at 5% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

MS/MS Conditions (Typical):

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The specific precursor and product ions, as well as collision energies, need to be optimized for each analyte.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)
This compound 492.0255.125185.035
S-1812-DP 412.0255.120185.030
S-1812-DP-Me 426.0269.122185.032
HTFP 180.0134.015114.025

Note: These are typical values and should be optimized on the specific instrument used.

Data Presentation and Validation

Method validation should be performed to ensure the reliability of the results. Key validation parameters include linearity, accuracy (recovery), precision (repeatability), limit of detection (LOD), and limit of quantification (LOQ).

Typical Performance Data:

AnalyteSpiking Level (ng/g)Recovery (%)RSD (%)LOD (ng/g)LOQ (ng/g)
This compound 1095.24.80.51.5
5098.13.5
S-1812-DP 1092.55.20.82.5
5096.34.1
S-1812-DP-Me 1094.84.50.62.0
5097.53.8
HTFP 1089.76.11.03.0
5093.25.5

Note: These values are illustrative and will vary depending on the soil matrix and instrumentation.

Conclusion

The described QuEChERS extraction method coupled with LC-MS/MS analysis provides a robust and sensitive approach for the simultaneous determination of this compound and its major degradation products in soil. This methodology is suitable for routine monitoring and environmental fate studies, enabling researchers and regulatory bodies to assess the environmental impact of this compound use in agriculture. Proper method validation is essential to ensure the accuracy and reliability of the generated data.

References

Application Notes and Protocols: Assessing Pyridalyl's Impact on Pollinators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for assessing the potential impacts of Pyridalyl, a novel insecticide, on pollinator populations. The following protocols are designed to evaluate both lethal and sublethal effects, offering a tiered approach from laboratory-based acute toxicity testing to more complex colony-level assessments.

Quantitative Data Summary

A critical aspect of risk assessment is the quantitative measurement of toxicity. The following table summarizes key toxicity values for this compound in relation to pollinators. It is important to note that toxicity can vary between species and with different exposure routes.

MetricSpeciesValueToxicity ClassificationSource
Acute Contact Median Lethal Dose (LD50) Honey Bee (Apis mellifera)6.16 µ g/bee Moderately Toxic[1][2]
Acute Toxicity Observation Bumble Bee (Bombus terrestris)No acute toxicity observedLow Acute Toxicity[3]

Experimental Protocols

A tiered approach to testing is recommended to move from individual-level effects to colony-level impacts. This allows for a comprehensive understanding of the potential risks this compound poses to pollinators.

Tier 1: Acute Toxicity Testing

Objective: To determine the median lethal dose (LD50) of this compound to individual adult bees through oral and contact exposure.

Protocol: Adapted from OECD Guidelines for the Testing of Chemicals, Section 2: Effects on Biotic Systems, Test No. 213 (Honeybees, Acute Oral Toxicity Test) and Test No. 214 (Honeybees, Acute Contact Toxicity Test).

Materials:

  • This compound technical grade active ingredient

  • Sucrose solution (50% w/v)

  • Acetone or other suitable solvent

  • Microsyringe or micropipette

  • Cages for individual bees

  • Controlled environment chamber (25 ± 2°C, 60 ± 10% RH, in darkness)

  • Foraging adult worker bees of a standard age

Oral Toxicity Protocol:

  • Prepare a range of this compound concentrations in the sucrose solution. A geometric series of at least five concentrations is recommended.

  • Individually house bees in cages and starve them for 2-4 hours.

  • Individually feed each bee a known volume (e.g., 10 µL) of the dosed sucrose solution using a microsyringe.

  • A control group should be fed only the sucrose solution.

  • A solvent control group should be fed a sucrose solution containing the same concentration of the solvent used to dissolve the this compound.

  • Provide untreated sucrose solution ad libitum after the initial dosing.

  • Record mortality at 4, 24, 48, 72, and 96 hours post-application.

  • Use the mortality data to calculate the LD50 value using probit analysis.

Contact Toxicity Protocol:

  • Prepare a range of this compound concentrations in a suitable solvent (e.g., acetone).

  • Lightly anesthetize the bees with carbon dioxide.

  • Apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal side of the bee's thorax using a micropipette.

  • A control group should be treated with the solvent only.

  • House the bees in cages with access to untreated sucrose solution.

  • Record mortality at the same time intervals as the oral toxicity test.

  • Calculate the contact LD50 from the resulting data.

Tier 2: Sublethal Effects Assessment

Objective: To evaluate the non-lethal impacts of this compound on critical pollinator behaviors such as foraging, learning, and memory.

Protocol: Proboscis Extension Response (PER) Assay for Learning and Memory

Materials:

  • Harnesses to restrain individual bees

  • Odor delivery system (e.g., olfactometer)

  • Two distinct odors (one to be conditioned, one as a control)

  • Sucrose solution (50% w/v)

  • This compound-laced sucrose solution at sublethal concentrations (e.g., 1/10th and 1/100th of the LD50)

  • Data recording software

Procedure:

  • Collect foraging bees and harness them.

  • Allow a 2-hour acclimation period.

  • Divide the bees into a control group (fed pure sucrose solution) and experimental groups (fed sublethal doses of this compound in sucrose solution).

  • Conditioning Phase:

    • Present the conditioned odor for 3 seconds.

    • During the last 2 seconds of odor presentation, touch the bee's antennae with a droplet of sucrose solution to elicit the proboscis extension reflex (PER).

    • Allow the bee to feed for 2 seconds.

    • Repeat this pairing multiple times with an inter-trial interval of at least 10 minutes.

  • Testing Phase:

    • Present the conditioned odor alone and record whether the bee extends its proboscis in anticipation of the reward.

    • Present the control odor to test for odor discrimination.

  • Data Analysis: Compare the percentage of successful PER between the control and this compound-treated groups to assess impacts on learning and memory.

Tier 3: Colony Level and Semi-Field Studies

Objective: To assess the impact of this compound on the overall health and productivity of a pollinator colony under more realistic conditions.

Protocol: Bumble Bee Colony Feeding Study

Materials:

  • Small bumble bee colonies (Bombus terrestris)

  • Flight cages or tunnels

  • Pollen and sucrose solution for feeding

  • This compound-laced sucrose solution at environmentally relevant concentrations

  • Digital scale for weighing colonies

  • Camera for monitoring brood development

Procedure:

  • Place bumble bee colonies in flight cages.

  • Provide a control group with untreated sucrose solution and pollen.

  • Provide an experimental group with sucrose solution containing a field-realistic concentration of this compound, alongside untreated pollen.

  • Monitor the colonies for a full life cycle (typically 8-12 weeks).

  • Data Collection:

    • Weekly, weigh the entire colony (including nest box, bees, and food).

    • Weekly, count the number of adult workers, pupae, larvae, and eggs.

    • Record the number of queens and drones produced.

    • Monitor foraging activity by counting the number of bees leaving and returning to the nest per unit of time.

  • Data Analysis: Compare the colony weight, brood production, and reproductive output between the control and treated colonies.

Visualizations

Experimental Workflow for Assessing Pollinator Risk

The following diagram illustrates the tiered testing strategy for a comprehensive risk assessment of this compound on pollinators.

G cluster_0 Tier 1: Laboratory Acute Toxicity cluster_1 Tier 2: Sublethal Effects cluster_2 Tier 3: Colony & Field Level a1 Acute Oral LD50 b2 Learning & Memory (PER) a1->b2 If sublethal exposure is possible a2 Acute Contact LD50 b1 Foraging Behavior a2->b1 If sublethal exposure is possible c1 Colony Growth & Reproduction b1->c1 b2->c1 b3 Physiology c2 Semi-Field Tunnel Studies c1->c2 c3 Full-Field Studies c2->c3

Caption: Tiered testing approach for pesticide risk assessment in pollinators.

Logical Relationship of Impact Assessment

This diagram shows the logical flow from exposure to potential colony-level impacts.

G A This compound Application in Environment B Pollinator Exposure (Oral/Contact) A->B C Individual Effects B->C D Lethal (Mortality) C->D E Sublethal (Behavioral, Physiological) C->E H Decreased Colony Growth & Reproduction D->H E->H F Colony Level Impacts G Reduced Pollination Services F->G H->F

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Pyridalyl Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the solubility challenges of Pyridalyl in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a potent insecticide known for its unique mode of action, which involves inhibiting cellular protein synthesis.[1] However, it is a highly lipophilic molecule and is classified as practically insoluble or highly insoluble in water.[2] This poor aqueous solubility presents a significant hurdle for researchers conducting experiments in biological systems, which are predominantly aqueous.

Q2: What is the documented aqueous solubility of this compound?

The aqueous solubility of this compound is extremely low. Published data indicates a solubility limit of approximately 0.15 micrograms per liter (µg/L). This necessitates the use of solubilization techniques to achieve biologically relevant concentrations in experimental settings.

Q3: In which organic solvents is this compound soluble?

This compound exhibits good solubility in a range of organic solvents. This property is often exploited to create concentrated stock solutions that can then be diluted into aqueous experimental media. For detailed solubility data, please refer to Table 1.

Q4: What is the recommended general approach for preparing a this compound solution for in vivo animal studies?

For in vivo studies, a common and effective method involves using a co-solvent system. A widely recommended formulation for poorly soluble compounds like this compound is a mixture of DMSO, PEG300, and Tween-80 in a saline or PBS solution. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This vehicle helps to dissolve the compound and maintain its stability in the formulation.

Q5: How should I prepare this compound for in vitro cell-based assays to avoid toxicity?

For cell-based assays, it is crucial to minimize the concentration of organic solvents like DMSO, as they can be toxic to cells. The recommended approach is to prepare a high-concentration stock solution of this compound in 100% DMSO and then dilute it to the final working concentration directly in the cell culture medium. The final DMSO concentration should ideally be kept below 0.5% to avoid impacting cell viability and experimental results.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer/media The compound is "crashing out" of the solution because the aqueous environment cannot maintain its solubility at the desired concentration.- Reduce Final Concentration: Your target concentration may be too high for the chosen solvent system. - Slow, Stepwise Dilution: Add the aqueous buffer to the DMSO stock solution slowly and with constant mixing. - Use a Co-solvent/Surfactant System: For in vivo studies, use the recommended DMSO/PEG300/Tween-80 formulation. For in vitro studies, consider using a small amount of a biocompatible surfactant or cyclodextrins. - Gentle Warming: Briefly warming the solution to 37°C may help in initial dissolution, but be cautious of compound stability at higher temperatures.
Cloudiness or visible particles in the prepared solution The compound is not fully dissolved or has precipitated out over time. This can be due to oversaturation, temperature changes, or incompatible buffer components.- Visual Inspection: Always visually inspect your solution for clarity before use. A clear solution should have no visible particles, cloudiness, or Tyndall effect (light scattering). - Sonication: Use a sonicator to aid in the dissolution of the compound in the initial solvent. - Fresh Preparation: Prepare solutions fresh before each experiment to minimize the risk of precipitation over time.
Inconsistent experimental results Variability in the solubilization of this compound can lead to inconsistent effective concentrations in your experiments.- Standardize Protocol: Use a consistent and well-documented protocol for preparing your this compound solutions for all experiments. - Ensure Complete Dissolution of Stock: Make sure your initial stock in organic solvent is fully dissolved before making further dilutions. - Equilibration Time: Allow sufficient time for the compound to dissolve completely at each step of the preparation.
Storing this compound solutions Improper storage can lead to precipitation or degradation of the compound.- Stock Solutions: this compound stock solutions in pure, anhydrous DMSO can be stored at -20°C or -80°C for extended periods. - Working Solutions: Aqueous working solutions, especially those containing co-solvents and surfactants, are less stable and should be prepared fresh for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

Quantitative Data

Table 1: Solubility of this compound in Various Solvents

SolventSolubility
Water~0.15 µg/L
Acetone>1000 g/L
Acetonitrile>1000 g/L
Chloroform>1000 g/L
Dimethylformamide (DMF)>1000 g/L
Ethyl acetate>1000 g/L
Hexanes>1000 g/L
n-Octanol>1000 g/L
Xylenes>1000 g/L
Methanol>500 g/L

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol is designed to prepare a 1 mg/mL solution of this compound in a vehicle suitable for parenteral administration in animal models.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80 (Polysorbate 80), sterile

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile vials and pipettes

Procedure:

  • Prepare a Concentrated Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the powder is completely dissolved. Sonication may be used to facilitate dissolution.

  • Add Co-solvents: In a sterile vial, add the following components in the specified order, ensuring complete mixing after each addition:

    • 400 µL of PEG300

    • 100 µL of the 10 mg/mL this compound stock in DMSO

    • 50 µL of Tween-80

  • Add Aqueous Phase: Slowly add 450 µL of sterile saline or PBS to the mixture while vortexing to bring the total volume to 1 mL. This gradual addition is crucial to prevent precipitation.

  • Final Inspection: The final solution should be clear and free of any visible precipitate.

Protocol 2: Preparation of this compound for In Vitro Cell-Based Assays

This protocol outlines the preparation of a working solution of this compound for treating cells in culture, ensuring the final DMSO concentration remains at a non-toxic level (e.g., 0.1%).

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Complete cell culture medium

  • Sterile microcentrifuge tubes and pipettes

Procedure:

  • Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. For example, for a compound with a molecular weight of 491.1 g/mol , dissolve 4.91 mg in 1 mL of DMSO. Store this stock solution at -20°C or -80°C.

  • Calculate Dilution: Determine the volume of the DMSO stock solution needed to achieve your desired final concentration in the cell culture medium, ensuring the final DMSO concentration is ≤ 0.1%.

    • Example: To prepare 1 mL of a 10 µM working solution:

      • Volume of stock = (Final Concentration x Final Volume) / Stock Concentration

      • Volume of stock = (10 µM x 1 mL) / 10,000 µM = 0.001 mL or 1 µL

      • Final DMSO % = (1 µL / 1000 µL) x 100 = 0.1%

  • Prepare Working Solution: Directly add the calculated volume (1 µL in the example) of the this compound DMSO stock to the final volume (1 mL) of cell culture medium. Mix thoroughly by gentle vortexing or pipetting before adding to the cells.

  • Prepare Vehicle Control: For your control experiments, add the same volume of 100% DMSO to the same volume of cell culture medium to create a vehicle control with a matching final DMSO concentration.

Visualizations

experimental_workflow start Start: Need to prepare This compound solution exp_type What is the experimental system? start->exp_type in_vivo In Vivo (Animal Studies) exp_type->in_vivo In Vivo in_vitro In Vitro (Cell-Based Assays) exp_type->in_vitro In Vitro protocol1 Use Co-Solvent Formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) (See Protocol 1) in_vivo->protocol1 protocol2 Prepare High-Concentration Stock in 100% DMSO in_vitro->protocol2 end_vivo Administer to animals protocol1->end_vivo dilution_step Dilute stock directly into aqueous medium to final concentration (Keep final DMSO < 0.5%) (See Protocol 2) protocol2->dilution_step end_vitro Add to cell culture dilution_step->end_vitro

Caption: Decision workflow for this compound solubilization.

signaling_pathway This compound This compound (Inactive Prodrug) cyp450 Cytochrome P450 Enzymes This compound->cyp450 Metabolic Activation active_metabolite Active this compound Metabolite cyp450->active_metabolite ros Reactive Oxygen Species (ROS) Generation active_metabolite->ros protein_synthesis_inhibition Inhibition of Protein Synthesis active_metabolite->protein_synthesis_inhibition protein_damage Oxidative Damage to Cellular Proteins ros->protein_damage cell_death Necrotic Cell Death protein_damage->cell_death protein_synthesis_inhibition->cell_death

Caption: this compound's proposed mechanism of action.

References

Technical Support Center: Stability of Pyridalyl in Long-Term Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of Pyridalyl in long-term cell culture experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the known mode of action of this compound in insect cells?

A1: this compound induces cytotoxicity in insect cells by inhibiting cellular protein synthesis.[1][2] This action is not direct but is thought to be mediated by a bioactive metabolite. The process requires cytochrome P450 activity, which leads to the production of reactive oxygen species (ROS).[3][4] The resulting oxidative stress is believed to damage cellular macromolecules like proteins, leading to increased proteasome activity and ultimately, necrotic cell death.[3] Apoptosis does not appear to be involved in this cytotoxic effect.

Q2: How stable is this compound in its pure form and in solvent?

A2: The technical grade of this compound is a whitish viscous liquid that is very stable, showing no degradation after four years of storage at ambient temperature. When stored as a pure compound, it is stable for at least two years at +4°C. For stock solutions, it is recommended to dissolve this compound in a suitable solvent like DMSO. These stock solutions are stable for up to 6 months when stored at -80°C and for 1 month at -20°C. To maintain stability, it is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q3: What is the expected stability of this compound in cell culture media?

Q4: Which cell lines are sensitive to this compound?

A4: this compound exhibits high selective cytotoxicity towards insect cell lines over mammalian cell lines. For example, it shows high toxicity to the Sf9 insect cell line, derived from Spodoptera frugiperda, but has almost no toxic effect on the CHO-K1 mammalian cell line.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected potency of this compound in cell-based assays.

  • Question: My dose-response curves for this compound are variable between experiments, or the observed IC50 value is higher than anticipated. Could this be a stability issue?

  • Answer: Yes, inconsistent potency is a classic indicator of compound instability. If this compound degrades in your cell culture medium during the experiment, the effective concentration of the active compound will decrease over time, leading to a higher apparent IC50 value and poor reproducibility.

Logical Relationship Diagram for Troubleshooting Inconsistent Potency

Caption: Troubleshooting inconsistent experimental results.

Issue 2: Visible precipitate in culture wells after adding this compound.

  • Question: I noticed a precipitate forming in my cell culture wells after adding the this compound working solution. What should I do?

  • Answer: Precipitation indicates that the compound's solubility limit has been exceeded in the cell culture medium. This will lead to a lower and inconsistent effective concentration.

  • Troubleshooting Steps:

    • Check Solubility: Determine the maximum solubility of this compound in your specific cell culture medium.

    • Optimize Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is as low as possible (typically <0.5%) and non-toxic to your cells.

    • Pre-warm the Medium: Adding a cold, concentrated compound solution to a warmer medium can sometimes induce precipitation. Ensure your diluted working solution is at the same temperature as your culture medium.

    • Visual Inspection: Always visually inspect your diluted this compound solutions for any signs of precipitation before adding them to your cell cultures.

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS)

  • Sterile microcentrifuge tubes or a multi-well plate

  • Calibrated pipettes

  • 37°C incubator

  • Quenching solvent (e.g., cold acetonitrile)

  • HPLC or LC-MS system

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

  • Spike the Medium: Pre-warm your cell culture medium to 37°C. Dilute the this compound stock solution into the medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is minimal (<0.5%).

  • Aliquot Samples: Dispense the this compound-spiked medium into sterile microcentrifuge tubes or the wells of a multi-well plate.

  • Time Zero (T=0) Sample: Immediately take an aliquot of the spiked medium. This will serve as your 100% reference point. Process this sample as described in the "Sample Processing" section below.

  • Incubation: Place the remaining tubes or the plate in a 37°C incubator.

  • Time-Course Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), remove an aliquot for analysis. The frequency of sampling will depend on the expected rate of degradation.

  • Sample Processing:

    • To precipitate proteins, add a cold quenching solvent (e.g., 3 volumes of acetonitrile) to your sample.

    • Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or well for analysis.

  • Analysis: Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS method.

  • Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

Experimental Workflow for Stability Assessment

Stability_Workflow A Prepare 10 mM This compound Stock in DMSO B Spike Pre-warmed Cell Culture Medium to 10 µM A->B C Aliquot Spiked Medium B->C D Take T=0 Sample C->D E Incubate at 37°C C->E G Process Samples: Protein Precipitation D->G F Collect Samples at Time Points (2, 4, 8, 24, 48, 72h) E->F F->G H Analyze by HPLC/LC-MS G->H I Calculate % Remaining vs. T=0 H->I

Caption: Workflow for assessing this compound stability.

Data Presentation

The following table is a template for summarizing the stability data of this compound in cell culture media. Note: The data presented here is hypothetical and for illustrative purposes only.

Time (hours)This compound Concentration (µM)% Remaining
010.0100
29.898
49.595
89.191
247.575
485.858
724.242

Signaling Pathway

Proposed Cytotoxic Signaling Pathway of this compound in Insect Cells

Pyridalyl_Pathway This compound This compound P450 Cytochrome P450 This compound->P450 Metabolite Active Metabolite P450->Metabolite ROS Reactive Oxygen Species (ROS) Metabolite->ROS Protein_Synthesis Inhibition of Protein Synthesis Metabolite->Protein_Synthesis Protein_Damage Protein Damage ROS->Protein_Damage Proteasome Increased Proteasome Activity Protein_Damage->Proteasome Necrosis Necrotic Cell Death Proteasome->Necrosis Protein_Synthesis->Necrosis

Caption: Proposed mechanism of this compound-induced cytotoxicity.

References

Technical Support Center: Controlling for Abiotic Degradation of Pyridalyl in Laboratory Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively control for the abiotic degradation of Pyridalyl in laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary abiotic degradation pathways for this compound that I should be concerned about in my experiments?

A1: The two main abiotic degradation pathways to consider for this compound are photolysis and hydrolysis. Photolysis is degradation caused by exposure to light, while hydrolysis is the breakdown of the compound in the presence of water.

Q2: How stable is this compound to hydrolysis?

A2: this compound is reported to be stable to hydrolysis.[1] This means that under typical aqueous conditions found in laboratory experiments, significant degradation due to reaction with water is not expected. However, it is still considered good practice to perform control experiments to confirm its stability under your specific experimental conditions (e.g., pH, temperature, buffer composition).

Q3: What is the expected rate of photolysis for this compound?

A3: this compound undergoes photolysis in water. Its half-life is approximately 9 days in a buffer solution and around 4 days in humic water when exposed to simulated sunlight. This indicates that light exposure is a critical factor to control during your experiments.

Q4: How can I control for photolytic degradation of this compound in my lab experiments?

A4: To control for photolysis, experiments should be conducted in the dark or using amber-colored glassware that blocks UV light. If light exposure is an integral part of your experimental design, you should set up parallel control experiments in the dark to quantify the extent of photolytic degradation.

Q5: What are the best practices for preparing and storing this compound stock solutions to minimize degradation?

A5: To ensure the stability of your this compound stock solutions, they should be stored in a cool, dark place, preferably in a refrigerator or freezer, in amber-colored vials with tightly sealed caps. It is also advisable to prepare fresh solutions for critical experiments.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound, helping you to identify and resolve potential problems related to its abiotic degradation.

Issue Potential Cause Troubleshooting Steps
Inconsistent or lower-than-expected this compound concentration in control samples. Photolytic Degradation: Samples may have been unintentionally exposed to light.1. Ensure all experimental steps, including sample preparation and analysis, are performed under dark or low-light conditions. 2. Use amber-colored vials or wrap containers in aluminum foil. 3. Set up a "dark" control that is never exposed to light to compare against your experimental controls.
Inaccurate initial concentration: Errors in weighing or dilution of the stock solution.1. Recalibrate your balance before weighing. 2. Use calibrated pipettes for dilutions. 3. Prepare a fresh stock solution and re-run the experiment.
High variability in results between replicate experiments. Inconsistent light exposure: Different replicates may be receiving varying amounts of light.1. Standardize the light source and the distance of the samples from the source in photolysis studies. 2. Ensure uniform mixing of solutions.
Temperature fluctuations: Variations in temperature can affect degradation rates.1. Use a temperature-controlled incubator or water bath. 2. Monitor and record the temperature throughout the experiment.
No degradation observed in photolysis experiments. Inappropriate light source: The light source may not be emitting at the wavelengths required to induce photolysis of this compound.1. Use a light source that simulates the solar spectrum, such as a xenon arc lamp. 2. Verify the spectral output of your lamp.
Low concentration of this compound: The concentration may be below the detection limit of your analytical method.1. Increase the initial concentration of this compound. 2. Use a more sensitive analytical method.

Experimental Protocols

Protocol 1: Assessing Hydrolytic Stability of this compound

Objective: To confirm the stability of this compound to hydrolysis under specific experimental conditions.

Materials:

  • This compound

  • Sterile aqueous buffer solutions at relevant pH values (e.g., pH 4, 7, and 9)

  • Amber glass vials with screw caps

  • Incubator

  • Analytical instrument for this compound quantification (e.g., HPLC-UV, LC-MS/MS)

Methodology:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Spike the sterile aqueous buffer solutions with the this compound stock solution to achieve the desired final concentration.

  • Aliquot the solutions into amber glass vials, ensuring minimal headspace, and seal tightly.

  • Prepare triplicate samples for each pH and time point.

  • Incubate the vials at a constant temperature (e.g., 25°C or your experimental temperature) in the dark.

  • At predetermined time intervals (e.g., 0, 7, 14, and 30 days), remove a set of vials for analysis.

  • Analyze the concentration of this compound in each sample using a validated analytical method.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Protocol 2: Evaluating Photolytic Degradation of this compound

Objective: To determine the rate of photolytic degradation of this compound under controlled light conditions.

Materials:

  • This compound

  • Sterile aqueous buffer solution (e.g., pH 7)

  • Quartz or borosilicate glass vials (transparent to the light source)

  • A calibrated light source that simulates sunlight (e.g., xenon arc lamp)

  • Dark control vials (wrapped in aluminum foil)

  • Temperature-controlled chamber

  • Analytical instrument for this compound quantification

Methodology:

  • Prepare a stock solution of this compound in a suitable organic solvent.

  • Spike the sterile aqueous buffer solution with the this compound stock solution to the desired final concentration.

  • Aliquot the solution into both transparent and dark control vials.

  • Place the vials in a temperature-controlled chamber under the light source. Position the dark control vials alongside the transparent vials.

  • At specific time intervals (e.g., 0, 1, 2, 4, 7, and 9 days), remove a set of transparent and dark control vials for analysis.

  • Analyze the concentration of this compound in each sample.

  • Calculate the rate of photolysis by comparing the degradation in the light-exposed samples to the dark controls.

Data Presentation

Table 1: Hypothetical Data for Hydrolytic Stability of this compound at 25°C

Time (Days)% this compound Remaining (pH 4)% this compound Remaining (pH 7)% this compound Remaining (pH 9)
0100.0 ± 1.2100.0 ± 1.5100.0 ± 1.1
799.5 ± 1.899.8 ± 1.399.2 ± 1.6
1498.9 ± 2.199.1 ± 1.998.5 ± 2.0
3098.2 ± 2.598.6 ± 2.297.9 ± 2.4

Table 2: Hypothetical Data for Photolytic Degradation of this compound in pH 7 Buffer at 25°C

Time (Days)% this compound Remaining (Light)% this compound Remaining (Dark)
0100.0 ± 1.3100.0 ± 1.4
188.2 ± 2.099.7 ± 1.2
277.5 ± 2.599.3 ± 1.5
459.1 ± 3.198.8 ± 1.8
735.6 ± 2.898.1 ± 2.1
920.3 ± 2.497.5 ± 2.3

Visualizations

Experimental_Workflow_Hydrolysis cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare this compound Stock Solution B Spike into pH Buffers (4, 7, 9) A->B C Aliquot into Amber Vials B->C D Incubate at Constant Temperature (Dark) C->D E Sample at Time Points (0, 7, 14, 30 days) D->E F Quantify this compound (HPLC/LC-MS) E->F G Calculate % Remaining F->G

Workflow for Assessing Hydrolytic Stability of this compound.

Troubleshooting_Logic Start Inconsistent Results (Low Concentration or High Variability) Q1 Were samples protected from light? Start->Q1 Sol1 Implement Light Protection Measures (Amber Vials, Dark Room) Q1->Sol1 No Q2 Was the initial concentration accurate? Q1->Q2 Yes A1_Yes Yes A1_No No End Re-run Experiment Sol1->End Sol2 Recalibrate Balance and Pipettes, Prepare Fresh Stock Q2->Sol2 No Q3 Were temperature and light exposure consistent? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->End Sol3 Standardize Experimental Conditions (Incubator, Light Source Position) Q3->Sol3 No Q3->End Yes A3_No No Sol3->End

Troubleshooting Logic for Inconsistent Experimental Results.

References

minimizing adsorption of Pyridalyl to lab equipment surfaces

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the adsorption of Pyridalyl to laboratory equipment surfaces. Given this compound's hydrophobic nature, significant loss of the compound due to adsorption to labware is a critical issue that can affect experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution losing concentration during experiments?

A1: this compound is a highly hydrophobic and lipophilic molecule.[1] This characteristic leads to a strong tendency to adsorb to surfaces, particularly those that are also hydrophobic, such as plastic labware. This non-specific binding removes this compound from your solution, leading to lower than expected concentrations and impacting the accuracy of your results. The primary driving force for this adsorption is the hydrophobic effect, where nonpolar molecules associate with nonpolar surfaces to minimize their contact with aqueous solvents.

Q2: What types of labware are most problematic for this compound adsorption?

A2: Standard polystyrene and untreated borosilicate glass are particularly prone to adsorbing hydrophobic compounds like this compound. Polypropylene is generally a better alternative to polystyrene, as it tends to exhibit lower binding of hydrophobic molecules.[2] However, even polypropylene can adsorb significant amounts of hydrophobic compounds.[2][3]

Q3: What are the best labware choices to minimize this compound adsorption?

A3: The ideal choice is commercially available low-binding polypropylene labware. These tubes and plates are specially treated to create a hydrophilic surface that repels hydrophobic molecules. If low-binding labware is not available, using standard polypropylene is preferable to polystyrene. For glassware, silanization is highly recommended to create a hydrophobic surface that can, counterintuitively, reduce the adsorption of some hydrophobic compounds by preventing strong interactions with surface silanol groups.

Q4: How does the solvent I use affect this compound adsorption?

A4: The choice of solvent is critical. This compound is soluble in organic solvents like DMSO and acetonitrile.[4] Keeping a sufficient concentration of organic solvent in your working solutions can help keep this compound in the solution phase and reduce its tendency to adsorb to surfaces. For aqueous buffers, the addition of a non-ionic surfactant, such as Tween 20, at a low concentration (typically 0.05% to 0.1%) can effectively coat the labware surface and prevent this compound from binding.

Q5: I have to use glass. How can I prevent adsorption?

A5: If you must use glassware, it is essential to passivate the surface. The most common method is silanization, which chemically modifies the glass surface to mask the polar silanol groups that can interact with molecules. This process creates a more inert surface. A detailed protocol for silanization is provided in the "Experimental Protocols" section.

Q6: Is this compound stable in common laboratory solvents?

A6: this compound is generally stable in common organic solvents such as DMSO and acetonitrile under standard laboratory conditions. For long-term storage of stock solutions, it is recommended to store them at -20°C or -80°C, protected from light. Repeated freeze-thaw cycles should be avoided.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues with this compound loss due to adsorption.

Problem: Low or Inconsistent Recovery of this compound

This is the most common indicator of adsorption. The following workflow will help you troubleshoot the issue.

A Low or Inconsistent this compound Recovery B Identify Labware Material A->B C Using Polystyrene or Untreated Glass? B->C Glass E Using Polypropylene? B->E Plastic F Consider Solvent Composition C->F No (Polypropylene) K For Glassware, Silanize C->K Yes D Switch to Polypropylene or Low-Binding Labware D->F E->D No (Polystyrene) E->F Yes G Aqueous Buffer? F->G H Add 0.05-0.1% Tween 20 G->H Yes I Still Experiencing Loss? G->I No (Organic Solvent) H->I J Coat Labware with BSA I->J Yes L Problem Resolved I->L No J->L K->L

Caption: Troubleshooting workflow for low this compound recovery.

Data Presentation

The following tables provide estimated data on this compound adsorption to different labware materials and the effectiveness of various mitigation strategies. These values are based on the known hydrophobic properties of this compound and data from studies on analogous hydrophobic pesticides.

Table 1: Estimated Adsorption of this compound to Untreated Labware

Labware MaterialEstimated Adsorption (%)
Polystyrene40 - 70
Borosilicate Glass30 - 60
Polypropylene20 - 40

Table 2: Estimated Reduction in this compound Adsorption with Different Mitigation Strategies

Mitigation StrategyLabware MaterialEstimated Reduction in Adsorption (%)
Use of Low-Binding PolypropylenePolypropylene> 90
Addition of 0.05% Tween 20Polypropylene70 - 90
BSA CoatingPolypropylene60 - 80
SilanizationBorosilicate Glass50 - 70

Experimental Protocols

Protocol 1: Quantification of this compound Loss to Labware

This protocol allows you to determine the extent of this compound adsorption to your specific labware.

cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Prepare this compound stock solution in organic solvent B Prepare working solution in desired experimental buffer A->B C Add working solution to test labware (e.g., microfuge tube) B->C D Incubate under experimental conditions (time, temp) C->D E Transfer supernatant to a clean, low-binding tube D->E F Analyze this compound concentration in supernatant (e.g., HPLC, LC-MS) E->F G Compare to concentration of a control sample not exposed to the test labware F->G H Calculate % loss G->H

Caption: Workflow for quantifying this compound adsorption.

Materials:

  • This compound

  • Appropriate organic solvent (e.g., DMSO, acetonitrile)

  • Experimental buffer

  • Labware to be tested (e.g., polypropylene tubes, glass vials)

  • Low-binding collection tubes

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent at a high concentration.

  • Prepare a working solution by diluting the stock solution into your experimental buffer to the final desired concentration.

  • Aliquot the working solution into the labware you wish to test.

  • Incubate the samples under your typical experimental conditions (time and temperature).

  • Carefully transfer the supernatant to a clean, low-binding tube, minimizing contact with the walls of the original tube.

  • Analyze the concentration of this compound in the supernatant using a validated analytical method.

  • As a control, analyze the concentration of the working solution that has not been incubated in the test labware (a "time zero" sample or a sample from the stock working solution).

  • Calculate the percentage of this compound lost to adsorption using the following formula: % Loss = [(Initial Concentration - Final Concentration) / Initial Concentration] * 100

Protocol 2: Silanization of Glassware

This protocol creates a hydrophobic surface on glassware to reduce adsorption. Caution: This procedure should be performed in a fume hood with appropriate personal protective equipment, as the reagents are hazardous.

A Clean and dry glassware thoroughly B Prepare a 5% solution of dimethyldichlorosilane in a nonpolar solvent (e.g., heptane) A->B C Immerse or rinse glassware with the silanizing solution for 5-10 minutes B->C D Decant the solution and rinse with the nonpolar solvent C->D E Rinse with methanol D->E F Air dry completely in a fume hood E->F G Bake at 100°C for 1 hour to cure the coating F->G

Caption: Workflow for the silanization of glassware.

Materials:

  • Dimethyldichlorosilane

  • Anhydrous nonpolar solvent (e.g., heptane, toluene)

  • Methanol

  • Clean, dry glassware

Procedure:

  • Thoroughly clean and dry the glassware to be treated.

  • In a chemical fume hood, prepare a 5% (v/v) solution of dimethyldichlorosilane in an anhydrous nonpolar solvent.

  • Immerse or rinse the glassware with the silanizing solution, ensuring all surfaces are coated. Let it stand for 5-10 minutes.

  • Decant the silanizing solution (it can be reused).

  • Rinse the glassware twice with the nonpolar solvent to remove excess reagent.

  • Rinse the glassware twice with methanol.

  • Allow the glassware to air dry completely in the fume hood.

  • Bake the glassware in an oven at 100°C for 1 hour to cure the silane coating.

Protocol 3: Coating Labware with Bovine Serum Albumin (BSA)

This protocol uses a protein to block the non-specific binding sites on plasticware.

A Prepare a 1% (w/v) BSA solution in a suitable buffer (e.g., PBS) B Fill or rinse the labware with the BSA solution A->B C Incubate for at least 1-2 hours at room temperature B->C D Aspirate the BSA solution C->D E Allow to air dry or use immediately D->E

References

Technical Support Center: Addressing Autofluorescence in Pyridalyl-Treated Insect Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of autofluorescence in insect tissues following treatment with Pyridalyl.

Understanding the Problem: this compound and Autofluorescence

This compound is a potent insecticide that functions by inhibiting protein synthesis in susceptible insect species.[1][2] This disruption of essential cellular processes leads to necrotic cell death, characterized by cytoplasmic swelling and the breakdown of cellular integrity.[1] A common consequence of necrosis in insect tissues is an increase in autofluorescence, which can significantly interfere with fluorescence microscopy and immunofluorescence-based assays.[3] This background fluorescence can mask the specific signals of fluorescent probes, leading to difficulties in data interpretation and inaccurate results.

This guide will provide you with the necessary information and protocols to mitigate autofluorescence in your experiments involving this compound-treated insect tissues.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound-treated insect tissues exhibit high background fluorescence?

A1: this compound induces necrotic cell death in insect tissues.[1] Necrotic tissue is a known source of autofluorescence in insects. This intrinsic fluorescence can be attributed to the accumulation of various endogenous fluorophores, such as flavins and porphyrins, as well as structural components like chitin and resilin, whose fluorescent properties may be altered during the necrotic process.

Q2: What are the primary sources of autofluorescence in insect tissues?

A2: Autofluorescence in insect tissues can arise from several sources:

  • Endogenous Fluorophores: Molecules like NAD(P)H, flavins, and lipofuscin naturally fluoresce.

  • Structural Components: The insect cuticle, containing chitin and resilin, is a major source of autofluorescence.

  • Fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce fluorescence by cross-linking proteins.

  • Necrotic Tissue: As mentioned, tissue necrosis resulting from this compound treatment is a significant contributor to autofluorescence.

Q3: Can I use a different fixative to reduce autofluorescence?

A3: Yes, the choice of fixative can impact the level of autofluorescence. Carnoy's solution has been shown to be superior to formaldehyde-based fixatives in suppressing autofluorescence in insect tissues. However, the compatibility of the fixative with your specific antibodies and target antigens must be considered.

Q4: Will these quenching methods affect my fluorescent antibodies or probes?

A4: Some quenching methods can potentially reduce the signal from your specific fluorescent labels. For instance, while both hydrogen peroxide (H₂O₂) and Sudan Black B (SBB) can reduce autofluorescence, H₂O₂ treatment has been reported to diminish the fluorescent signal from immunolocalization and actin staining in some cases. In contrast, SBB incubation has been shown to preserve target signals while effectively eliminating autofluorescence. It is crucial to optimize the quenching protocol for your specific experimental setup and to include appropriate controls.

Q5: Are there commercially available kits for quenching autofluorescence?

A5: Yes, several commercial kits are available for reducing autofluorescence. These kits often contain proprietary reagents designed to quench fluorescence from various sources, including lipofuscin and aldehyde fixation.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting high autofluorescence in this compound-treated insect tissues.

Problem Potential Cause Recommended Solution(s)
High background fluorescence across the entire tissue section. This compound-induced necrosis leading to widespread autofluorescence.1. Implement a chemical quenching protocol using Hydrogen Peroxide (H₂O₂) or Sudan Black B (SBB).2. Optimize the fixation method by using Carnoy's solution instead of aldehyde-based fixatives.
Autofluorescence is particularly strong in specific structures (e.g., cuticle, fat body). Intrinsic autofluorescence of these structures is exacerbated by this compound treatment.1. Apply a targeted quenching method like Sudan Black B, which is effective against lipophilic fluorophores often found in these tissues.2. Use spectral imaging and linear unmixing if available on your confocal microscope to computationally separate the autofluorescence signal from your specific probe's signal.
Fluorescent signal from my antibody is weak or absent after quenching. The quenching agent is negatively affecting the fluorophore or the antigen-antibody interaction.1. Reduce the concentration or incubation time of the quenching agent.2. Switch to a different quenching method. For example, if H₂O₂ is reducing your signal, try Sudan Black B.3. Ensure your primary and secondary antibody concentrations are optimal.
Uneven quenching across the tissue. Incomplete penetration of the quenching solution.1. Increase the incubation time with the quenching agent.2. Ensure the tissue is properly dissected and permeable to the solution. For whole-mount preparations, consider techniques to open the abdominal cavity for better solution access.

Data Presentation: Efficacy of Autofluorescence Quenching Methods

The following table summarizes the reported efficiency of different methods in reducing autofluorescence in insect tissues. This data can help you select the most appropriate method for your experiment.

Quenching Method Target Tissue/Organism Reported Reduction Efficiency Reference
6% Hydrogen Peroxide (H₂O₂) in Ethanol Aphids, Lice, Bat FliesMarked reduction of autofluorescence
Sudan Black B (SBB) Bactericera cockerelli (Psyllid) Alimentary CanalEfficiently eliminated autofluorescence while preserving target signals
Irradiation (UV light) Bactericera cockerelli (Psyllid) Alimentary CanalReduced autofluorescence, but also greatly reduced target fluorescent signal

Experimental Protocols

Here are detailed methodologies for key experiments related to addressing autofluorescence in this compound-treated insect tissues.

Protocol 1: Hydrogen Peroxide (H₂O₂) Quenching for Whole-Mount Insect Tissues

This protocol is adapted from methods shown to be effective in reducing autofluorescence in various insect species.

Materials:

  • This compound-treated and control insect tissues

  • Fixative (e.g., Carnoy's solution: 60% ethanol, 30% chloroform, 10% glacial acetic acid)

  • Phosphate-buffered saline (PBS)

  • 6% (w/v) Hydrogen Peroxide in 100% Ethanol

  • Ethanol series (70%, 50%, 30%)

  • Mounting medium

Procedure:

  • Fixation: Fix the insect tissues in Carnoy's solution for at least 4 hours at room temperature. For whole insects, gently puncture the cuticle with a fine needle to allow fixative penetration.

  • Rehydration: Wash the fixed tissues twice in 100% ethanol for 10 minutes each. Then, rehydrate the tissues through a graded ethanol series (70%, 50%, 30%) for 5 minutes at each concentration, followed by a final wash in PBS.

  • Quenching: Immerse the rehydrated tissues in a freshly prepared solution of 6% H₂O₂ in 100% ethanol. Incubate at room temperature in the dark. The incubation time will vary depending on the tissue and level of pigmentation (typically 1-3 days). Monitor the tissues periodically until the autofluorescence is visibly reduced.

  • Washing: After quenching, wash the tissues thoroughly with several changes of PBS to remove all traces of H₂O₂.

  • Immunostaining: Proceed with your standard immunofluorescence protocol.

  • Mounting: After the final washes of your immunostaining protocol, mount the tissues in an appropriate mounting medium.

Protocol 2: Sudan Black B (SBB) Staining for Insect Tissue Sections

This protocol is effective for reducing autofluorescence, particularly from lipofuscin-like pigments, in tissue sections.

Materials:

  • This compound-treated and control insect tissue sections on microscope slides

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Sudan Black B in 70% Ethanol

  • 70% Ethanol

  • Mounting medium

Procedure:

  • Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate the tissue sections to PBS.

  • Immunostaining: Perform your standard immunofluorescence staining protocol up to the final washing steps after secondary antibody incubation.

  • SBB Staining: After the final PBS wash, incubate the slides in 0.1% Sudan Black B in 70% ethanol for 10-20 minutes at room temperature in the dark.

  • Destaining: Briefly dip the slides in 70% ethanol to remove excess SBB.

  • Washing: Wash the slides thoroughly with several changes of PBS until the background is clear.

  • Mounting: Mount the coverslips using an aqueous mounting medium.

Visualization of Signaling Pathways and Workflows

This compound's Mode of Action and Consequence

The following diagram illustrates the proposed mechanism of this compound leading to autofluorescence.

G This compound This compound Treatment protein_synthesis Inhibition of Protein Synthesis This compound->protein_synthesis Mode of Action cellular_machinery Disruption of Essential Cellular Functions protein_synthesis->cellular_machinery necrosis Necrotic Cell Death cellular_machinery->necrosis autofluorescence Increased Autofluorescence necrosis->autofluorescence Leads to

Caption: this compound's insecticidal effect and the resulting autofluorescence.

Insect TOR Signaling Pathway and Protein Synthesis

This diagram shows a simplified representation of the Target of Rapamycin (TOR) signaling pathway, which is central to the regulation of protein synthesis in insects. This compound's action directly impacts the downstream output of this pathway.

G nutrients Nutrients (Amino Acids) tor_pathway TOR Signaling Pathway nutrients->tor_pathway Activates s6k S6 Kinase (S6K) tor_pathway->s6k Activates eif4ebp 4E-BP tor_pathway->eif4ebp Inhibits protein_synthesis Protein Synthesis s6k->protein_synthesis Promotes eif4ebp->protein_synthesis Inhibits This compound This compound This compound->protein_synthesis Blocks

Caption: Simplified insect TOR pathway and this compound's inhibitory action.

Experimental Workflow for Addressing Autofluorescence

This workflow outlines the key decision points and steps for a researcher encountering autofluorescence in their experiments.

G start Start: this compound-treated insect tissue experiment if_staining Immunofluorescence Staining start->if_staining microscopy Fluorescence Microscopy if_staining->microscopy autofluorescence_check High Autofluorescence? microscopy->autofluorescence_check troubleshoot Troubleshooting: Implement Quenching Protocol autofluorescence_check->troubleshoot Yes data_analysis Data Analysis autofluorescence_check->data_analysis No h2o2 H₂O₂ Quenching troubleshoot->h2o2 sbb Sudan Black B Quenching troubleshoot->sbb re_evaluate Re-evaluate Signal h2o2->re_evaluate sbb->re_evaluate re_evaluate->microscopy

Caption: A workflow for troubleshooting autofluorescence in experiments.

References

Validation & Comparative

Pyridalyl: A Comparative Analysis of its Selective Cytotoxicity in Insect versus Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic effects of Pyridalyl, a novel insecticide, on insect and mammalian cells. The data presented herein demonstrates the compound's high degree of selectivity, a critical attribute for targeted pest control with minimal off-target effects. This document summarizes key experimental findings, details the methodologies employed, and visualizes the underlying molecular mechanisms.

Executive Summary

This compound exhibits potent cytotoxic activity against specific insect cell lines, primarily through the inhibition of cellular protein synthesis.[1][2] In stark contrast, it shows negligible to no cytotoxic effects on mammalian cells. This remarkable selectivity is attributed to a proposed mechanism involving metabolic activation of this compound by insect-specific cytochrome P450 enzymes, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.[1][3]

Quantitative Cytotoxicity Data

The following table summarizes the differential cytotoxicity of this compound in insect and mammalian cell lines.

Cell LineOrganismCell TypeCytotoxicity AssayIC50 ValueReference
Sf9 Spodoptera frugiperda (Fall Armyworm)OvarianCell Growth Inhibition0.01 µM [3]
CHO-K1 Cricetulus griseus (Chinese Hamster)OvaryTrypan Blue Exclusion> 100 µM (No observable cytotoxicity)

Note: The IC50 value represents the concentration of a substance that is required for 50% inhibition of a biological process. A lower IC50 value indicates a higher potency.

Experimental Protocols

Cell Viability and Cytotoxicity Assays

1. Trypan Blue Exclusion Assay (for CHO-K1 cells)

This assay was utilized to assess the viability of Chinese Hamster Ovary (CHO-K1) cells following exposure to this compound. The principle of this method is that viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.

  • Cell Culture: CHO-K1 cells were cultured in Ham's F12 medium supplemented with 10% Fetal Bovine Serum.

  • Treatment: Cells were exposed to various concentrations of this compound (specific concentrations not detailed in the source, but results indicated no toxicity at high concentrations).

  • Procedure:

    • A suspension of CHO-K1 cells was mixed with a 0.4% solution of trypan blue.

    • The mixture was incubated for a short period (typically under 3 minutes) at room temperature.

    • The number of viable (unstained) and non-viable (blue-stained) cells was counted using a hemocytometer under a light microscope.

  • Endpoint: Percentage of cell viability.

2. Cell Growth Inhibition Assay (for Sf9 cells)

The cytotoxic effect of this compound on Spodoptera frugiperda (Sf9) insect cells was determined by measuring the inhibition of cell growth.

  • Cell Culture: Sf9 cells were maintained in an appropriate insect cell culture medium.

  • Treatment: Cells were treated with a range of this compound concentrations.

  • Procedure: The number of viable cells was determined after a set incubation period. While the specific method for determining cell number was not explicitly stated in this context, it is often done using methods like direct cell counting or metabolic assays (e.g., MTT assay).

  • Endpoint: The concentration of this compound that inhibited cell growth by 50% (IC50) was calculated.

Mechanism of Action Assay

1. [3H]Leucine Incorporation Assay (for Sf9 cells)

This assay was performed to investigate the effect of this compound on protein synthesis in Sf9 cells. The incorporation of radiolabeled leucine into newly synthesized proteins serves as a direct measure of protein synthesis activity.

  • Cell Culture: Sf9 cells were used for this experiment.

  • Treatment: Cells were exposed to this compound at concentrations as low as 0.1 µM.

  • Procedure:

    • Sf9 cells were incubated with [3H]leucine, a radiolabeled amino acid.

    • Following incubation, the cells were harvested, and the amount of radioactivity incorporated into cellular proteins was measured using a scintillation counter.

  • Endpoint: Inhibition of [3H]leucine incorporation, indicating a disruption of protein synthesis.

Visualizing the Selective Cytotoxicity of this compound

Experimental Workflow for Assessing Selective Cytotoxicity

G cluster_insect Insect Cells (e.g., Sf9) cluster_mammalian Mammalian Cells (e.g., CHO-K1) Insect_Cells Insect Cells (Sf9) Pyridalyl_Insect This compound Treatment Insect_Cells->Pyridalyl_Insect Cytotoxicity_Assay_Insect Cell Growth Inhibition Assay Pyridalyl_Insect->Cytotoxicity_Assay_Insect Protein_Synthesis_Assay [3H]Leucine Incorporation Assay Pyridalyl_Insect->Protein_Synthesis_Assay IC50_Insect IC50 = 0.01 µM Cytotoxicity_Assay_Insect->IC50_Insect Mammalian_Cells Mammalian Cells (CHO-K1) Pyridalyl_Mammalian This compound Treatment Mammalian_Cells->Pyridalyl_Mammalian Cytotoxicity_Assay_Mammalian Trypan Blue Exclusion Assay Pyridalyl_Mammalian->Cytotoxicity_Assay_Mammalian IC50_Mammalian IC50 > 100 µM (No Cytotoxicity) Cytotoxicity_Assay_Mammalian->IC50_Mammalian

Caption: Workflow of cytotoxicity assessment in insect versus mammalian cells.

Proposed Signaling Pathway for this compound's Action in Insect Cells

G This compound This compound P450 Insect Cytochrome P450 This compound->P450 Metabolic Activation Active_Metabolite Active Metabolite P450->Active_Metabolite ROS Reactive Oxygen Species (ROS) Active_Metabolite->ROS Generation Protein_Synthesis_Inhibition Inhibition of Cellular Protein Synthesis Active_Metabolite->Protein_Synthesis_Inhibition Indirect Effect Protein_Damage Protein Damage ROS->Protein_Damage Cell_Death Necrotic Cell Death Protein_Damage->Cell_Death Protein_Synthesis_Inhibition->Cell_Death

Caption: Proposed mechanism of this compound's selective cytotoxicity in insect cells.

References

Unlocking Synergies: A Comparative Guide to Pyridalyl in Combination with Biopesticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless challenge of insecticide resistance necessitates innovative approaches in pest management. One promising strategy lies in the synergistic combination of conventional insecticides with biopesticides. This guide delves into the synergistic potential of Pyridalyl, a novel insecticide with a unique mode of action, when combined with various biopesticides. By leveraging distinct yet complementary mechanisms, these combinations can enhance efficacy, broaden the spectrum of activity, and potentially mitigate the development of resistance. This document provides a comparative analysis based on available experimental data, detailed experimental protocols for assessing synergy, and visualizations of key processes to support further research and development in this critical area.

Quantitative Analysis of Synergistic Effects

The synergistic interaction between two pest control agents is a phenomenon where the combined effect is greater than the sum of their individual effects. This is often quantified using a co-toxicity coefficient or a synergistic ratio. While specific quantitative data on the synergistic effects of this compound with a wide range of biopesticides is an emerging field of study, existing research on its combinations with other pest control agents provides a framework for comparison.

One study investigated the joint action of this compound with conventional insecticides and insect growth regulators (IGRs) against the 4th instar larvae of Spodoptera littoralis. The results, summarized in the table below, demonstrate the potential for synergistic, additive, and antagonistic interactions depending on the combination and ratio. A co-toxicity coefficient significantly greater than 100 indicates synergism.

Combination (this compound + Compound)Mixing RatioCo-toxicity Coefficient (24h)Co-toxicity Coefficient (48h)Type of Interaction
Conventional Insecticides
+ Methomyl9:1167.04576.31Synergism[1]
4:1--Antagonism[1]
1:1--Antagonism[1]
1:4--Antagonism[1]
1:9--Antagonism[1]
+ Deltamethrin9:1-SynergismSynergism (at 48h)
1:1-SynergismSynergism (at 48h)
Insect Growth Regulators
+ Hexaflumuron9:1264.89152.03Synergism
4:1180.77-Synergism (at 24h)
1:1194.74-Synergism (at 24h)
1:4-464.09Synergism (at 48h)
+ Pyriproxyfen9:1165.66524.15Synergism
4:1119.68386.53Synergism

Data adapted from a study on the joint action of insecticides against Spodoptera littoralis. Co-toxicity coefficients were calculated based on LC50 values.

Recent research has also indicated a synergistic effect when this compound is combined with entomopathogenic nematodes (EPNs) for the control of the pupal stage of the black cutworm (Agrotis ipsilon). However, specific co-toxicity coefficients for this interaction are not yet publicly available.

Experimental Protocols for Synergy Assessment

To rigorously evaluate the synergistic effects of this compound with biopesticides, a multi-step experimental approach is required. The following protocols are generalized from established methodologies for assessing insecticide-biopesticide interactions and can be adapted for specific research needs.

Compatibility Assessment of this compound with Fungal Biopesticides

Prior to in-vivo testing, it is crucial to determine the in-vitro compatibility of this compound with fungal biopesticides like Beauveria bassiana or Metarhizium anisopliae.

  • Objective: To assess the effect of this compound on the spore germination and mycelial growth of the entomopathogenic fungus.

  • Materials:

    • Technical grade this compound

    • Pure culture of the fungal biopesticide

    • Potato Dextrose Agar (PDA) medium

    • Sterile distilled water

    • Tween 80 (surfactant)

    • Hemocytometer

    • Incubator

  • Procedure:

    • Spore Suspension Preparation: Prepare a stock suspension of fungal spores in sterile distilled water with a drop of Tween 80. Adjust the concentration to 1 x 10^8 spores/mL using a hemocytometer.

    • Poisoned Food Technique (for mycelial growth):

      • Prepare PDA medium and autoclave.

      • While the medium is still molten (around 45-50°C), add different concentrations of this compound to achieve the desired final concentrations (e.g., field-recommended rate, 0.5x, 2x). A control group with no this compound should be included.

      • Pour the amended and control media into sterile Petri plates.

      • Once solidified, place a 5 mm mycelial disc from an actively growing fungal culture at the center of each plate.

      • Incubate at 25 ± 2°C and measure the colony diameter at regular intervals until the control plate is fully grown.

      • Calculate the percentage of growth inhibition.

    • Spore Germination Assay:

      • Prepare a thin film of PDA amended with different concentrations of this compound in Petri plates.

      • Spread 100 µL of the spore suspension (1 x 10^6 spores/mL) onto the surface of the amended and control plates.

      • Incubate at 25 ± 2°C for 18-24 hours.

      • Observe at least 100 spores per plate under a microscope to determine the percentage of germination. A spore is considered germinated if the germ tube is at least twice the diameter of the spore.

      • Calculate the percentage of germination inhibition.

Bioassay for Synergistic Efficacy

This protocol outlines the procedure for evaluating the combined insecticidal activity of this compound and a biopesticide against a target insect pest.

  • Objective: To determine the LC50 (lethal concentration to kill 50% of the population) of this compound and the biopesticide individually and in combination, and to calculate the co-toxicity coefficient.

  • Materials:

    • This compound formulation

    • Biopesticide (e.g., spore suspension of a fungus, toxin preparation of Bacillus thuringiensis, or infective juveniles of entomopathogenic nematodes)

    • Target insect larvae of a uniform age/stage

    • Artificial diet or host plant leaves

    • Petri dishes or multi-well plates

    • Micro-applicator (for topical application) or sprayer

  • Procedure:

    • Dose-Response Bioassays (Individual Agents):

      • Determine the LC50 of this compound and the biopesticide separately.

      • For this compound, prepare a series of dilutions. For biopesticides, prepare a series of concentrations (e.g., spores/mL).

      • Diet/Leaf Dip Method: Dip host plant leaves or incorporate the test solutions into the artificial diet. Allow the solvent to evaporate before introducing the insects.

      • Topical Application: Apply a small, measured droplet of the insecticide solution to the dorsal thorax of each larva.

      • For each concentration, use a sufficient number of insects (e.g., 30 larvae per replicate, with 3-4 replicates). Include a control group treated with solvent/water only.

      • Record mortality at regular intervals (e.g., 24, 48, 72 hours).

      • Calculate the LC50 values using probit analysis.

    • Combined Bioassay:

      • Based on the individual LC50 values, prepare mixtures of this compound and the biopesticide at different ratios (e.g., based on their LC25, LC50 values).

      • Expose the insects to the mixtures using the same method as in the individual bioassays.

      • Record mortality at the same time intervals.

    • Data Analysis:

      • Calculate the expected mortality for each combination assuming additive effects using Abbott's formula: E = Oa + Ob(1 - Oa/100), where E is the expected mortality, and Oa and Ob are the observed mortalities for each compound applied alone.

      • Determine the nature of the interaction (synergistic, additive, or antagonistic) by comparing the observed mortality with the expected mortality.

      • Calculate the co-toxicity coefficient (CTC) using the formula: CTC = (LC50 of insecticide alone / LC50 of insecticide in the mixture) x 100. A CTC > 120 suggests synergism, a CTC < 80 suggests antagonism, and a CTC between 80 and 120 suggests an additive effect.

Visualizing the Experimental Workflow and Potential Signaling Pathways

To further clarify the experimental process and the potential underlying mechanisms of synergy, the following diagrams are provided in the DOT language for use with Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_bioassay Bioassays cluster_data Data Analysis A Prepare this compound Dilutions D Individual Bioassay: This compound A->D F Combined Bioassay: This compound + Biopesticide A->F B Prepare Biopesticide Suspensions E Individual Bioassay: Biopesticide B->E B->F C Culture Target Insect Larvae C->D C->E C->F G Record Mortality (24, 48, 72h) D->G E->G F->G H Calculate LC50 Values (Probit Analysis) G->H I Calculate Co-toxicity Coefficient H->I J Determine Interaction (Synergistic, Additive, Antagonistic) I->J

Caption: Experimental workflow for assessing synergistic effects.

Signaling_Pathway cluster_agents External Agents cluster_insect Insect Response cluster_cellular Cellular Level cluster_immune Immune System This compound This compound protein_synthesis Protein Synthesis This compound->protein_synthesis Inhibits ros Reactive Oxygen Species (ROS) This compound->ros Induces fungus Entomopathogenic Fungus cuticle Cuticle fungus->cuticle Degrades immune_suppression Immune Suppression fungus->immune_suppression May cause cell_death Cell Death protein_synthesis->cell_death Leads to protein_synthesis->immune_suppression Weakens immune protein synthesis ros->cell_death Contributes to hemocytes Hemocytes (Immune Cells) cuticle->hemocytes Activates melanization Melanization (PO Pathway) hemocytes->melanization Initiates amp Antimicrobial Peptides (AMPs) hemocytes->amp Produces immune_suppression->fungus Enhances Fungal Pathogenesis

Caption: Hypothetical signaling pathway of this compound and fungal synergy.

Discussion of Potential Synergistic Mechanisms

The molecular underpinnings of synergy between this compound and biopesticides are likely multifaceted. Based on their individual modes of action, several hypotheses can be proposed:

  • This compound-Induced Immune Suppression: this compound's primary mode of action is the inhibition of protein synthesis in insect cells. This could impair the insect's ability to mount an effective immune response against invading pathogens like entomopathogenic fungi or the bacteria associated with EPNs. A compromised immune system would be less capable of producing antimicrobial peptides, encapsulating pathogens, and carrying out other defense mechanisms, thereby increasing the virulence of the biopesticide.

  • Increased Toxin Potency: For biopesticides like Bacillus thuringiensis, which rely on the action of Cry toxins to form pores in the insect midgut, this compound-induced cellular stress could potentially enhance the efficacy of these toxins. The generation of reactive oxygen species (ROS) by this compound could further damage midgut cells, facilitating toxin binding and pore formation.

  • Behavioral and Physiological Stress: Sub-lethal doses of this compound can cause stress and disorientation in insects. This may lead to increased susceptibility to infection by biopesticides. For instance, a weakened insect may be more easily targeted and penetrated by entomopathogenic nematodes.

Conclusion

The investigation into the synergistic effects of this compound with biopesticides represents a promising frontier in the development of sustainable and effective pest management strategies. The available evidence, though still emerging, suggests that such combinations can lead to enhanced efficacy. The detailed experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate these interactions. Future research should focus on generating comprehensive quantitative data for a wider range of this compound-biopesticide combinations and elucidating the precise molecular mechanisms that drive these synergistic effects. A deeper understanding of these interactions will be instrumental in designing next-generation pest control solutions that are both potent and environmentally responsible.

References

assessing the environmental impact of Pyridalyl compared to neonicotinoids

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for effective pest management solutions with minimal environmental repercussions is a paramount concern in modern agriculture and environmental science. This guide offers a detailed, evidence-based comparison of the environmental impact of Pyridalyl, a novel insecticide, and the widely used neonicotinoid class of insecticides. By examining their effects on non-target organisms and their behavior in the environment, this document aims to provide researchers, scientists, and drug development professionals with a clear, objective resource to inform future research and development in crop protection.

Executive Summary

This compound and neonicotinoids represent distinct chemical classes with fundamentally different modes of action. While both are effective insecticides, their environmental impact profiles diverge significantly. Neonicotinoids, known for their systemic nature and high affinity for insect nicotinic acetylcholine receptors (nAChRs), have raised considerable concern due to their broad-spectrum effects on non-target organisms, particularly pollinators.[1][2][3] this compound, conversely, presents a novel mode of action by inhibiting cellular protein synthesis in target insects, and current data suggests a more selective toxicity profile.[4][5] This guide delves into the specifics of their ecotoxicity and environmental fate, supported by experimental data.

Data Presentation: A Quantitative Comparison

To facilitate a direct comparison, the following tables summarize key quantitative data on the toxicity and environmental persistence of this compound and representative neonicotinoids (Imidacloprid, Clothianidin, and Thiamethoxam).

Table 1: Acute Toxicity to Honeybees (Apis mellifera)

InsecticideTypeAcute Contact LD50 (µ g/bee )Acute Oral LD50 (µ g/bee )Toxicity Classification
This compoundUnclassified>100>100Practically Non-toxic
ImidaclopridNeonicotinoid0.024 - 0.0810.0037 - 0.075Highly Toxic
ClothianidinNeonicotinoid0.022 - 0.0440.0011 - 0.0043Highly Toxic
ThiamethoxamNeonicotinoid0.025 - 0.0530.0048 - 0.022Highly Toxic

Table 2: Acute Toxicity to Aquatic Organisms

InsecticideOrganismExposure DurationLC50/EC50
This compoundRainbow Trout (Oncorhynchus mykiss)96h>10,000 µg/L
Daphnia magna (Water Flea)48h3.8 µg/L
Chironomus yoshimatsui (Midge Larvae)48h1,100 µg/L
ImidaclopridRainbow Trout (Oncorhynchus mykiss)96h83,000 - 211,000 µg/L
Daphnia magna (Water Flea)48h10,000 - 85,000 µg/L
Chironomus tentans (Midge Larvae)48h5 µg/L
ClothianidinRainbow Trout (Oncorhynchus mykiss)96h>105,800 µg/L
Daphnia magna (Water Flea)48h>118,700 µg/L
Chironomus dilutus (Midge Larvae)96h4.89 µg/L
ThiamethoxamRainbow Trout (Oncorhynchus mykiss)96h>100,000 µg/L
Daphnia magna (Water Flea)48h>100,000 µg/L
Chironomus dilutus (Midge Larvae)96h56.4 µg/L

Table 3: Environmental Fate - Soil Half-Life (DT50)

InsecticideSoil Half-Life (Days)Persistence Classification
This compound46.2 - 370Persistent
Imidacloprid28 - 1250Persistent
Clothianidin148 - 6931Very Persistent
Thiamethoxam7 - 353Moderately to Very Persistent

Experimental Protocols

The data presented in this guide are derived from studies employing standardized methodologies. Below are summaries of the key experimental protocols used to assess insecticide toxicity and environmental fate.

Honeybee Acute Toxicity Testing (Oral & Contact)

These studies are typically conducted following guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA).

  • Test Organisms : Young adult worker honeybees (Apis mellifera) from healthy, queen-right colonies are used.

  • Test Substance Preparation : The insecticide is dissolved in a suitable solvent and then diluted in a sucrose solution for oral tests, or applied directly to the bees' thorax for contact tests.

  • Exposure :

    • Oral LD50 : Bees are individually fed a precise dose of the insecticide-laced sucrose solution.

    • Contact LD50 : A micro-applicator is used to apply a specific volume of the insecticide solution to the dorsal thorax of each bee.

  • Observation : Bees are monitored for mortality and sublethal effects at specific time intervals (e.g., 4, 24, 48, and 72 hours) after exposure.

  • Data Analysis : The Lethal Dose 50 (LD50), the dose that kills 50% of the test population, is calculated using statistical methods like probit analysis.

Aquatic Ecotoxicity Testing

Standardized protocols, such as those from the OECD or EPA, are followed to determine the toxicity of substances to aquatic organisms.

  • Test Organisms : Cultured populations of representative aquatic species are used, such as Daphnia magna (invertebrate) and Oncorhynchus mykiss (rainbow trout, vertebrate).

  • Test Conditions : Tests are conducted in a controlled laboratory environment with specific conditions for temperature, light, and water quality.

  • Exposure : Organisms are exposed to a range of concentrations of the test substance in the water for a defined period (e.g., 48 hours for Daphnia acute tests, 96 hours for fish acute tests).

  • Endpoint Measurement : The primary endpoint is typically mortality or immobilization. The concentration that causes this effect in 50% of the test population (LC50 for lethal concentration or EC50 for effective concentration) is determined.

Soil Half-Life Determination

The persistence of a pesticide in the soil is determined through laboratory or field studies.

  • Sample Preparation : A known amount of the pesticide is applied to a specific type of soil.

  • Incubation : The treated soil is incubated under controlled conditions of temperature and moisture.

  • Sampling and Analysis : Soil samples are collected at various time intervals and analyzed using techniques like chromatography to determine the concentration of the pesticide.

  • Half-Life Calculation : The time it takes for the concentration of the pesticide to decrease by half (DT50) is calculated, often assuming first-order kinetics.

Signaling Pathways and Modes of Action

The distinct environmental impacts of this compound and neonicotinoids are rooted in their different molecular mechanisms of action.

Neonicotinoid Mode of Action

Neonicotinoids act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. They bind to these receptors, mimicking the action of the neurotransmitter acetylcholine (ACh). However, unlike ACh, which is quickly broken down by the enzyme acetylcholinesterase, neonicotinoids are not, leading to continuous stimulation of the nerve cells. This results in paralysis and ultimately death of the insect. The high affinity of neonicotinoids for insect nAChRs compared to mammalian nAChRs is the basis for their selective toxicity.

Neonicotinoid_Pathway cluster_synapse Insect Synapse cluster_effect Cellular Effect Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh releases Postsynaptic Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR binds to Neonicotinoid Neonicotinoid Neonicotinoid->nAChR binds to (agonist) AChE Acetylcholinesterase (AChE) nAChR->AChE ACh degraded by IonChannel Ion Channel Opening nAChR->IonChannel activates Depolarization Continuous Depolarization IonChannel->Depolarization Paralysis Paralysis & Death Depolarization->Paralysis Pyridalyl_Pathway cluster_cell Insect Cell This compound This compound P450 Cytochrome P450 This compound->P450 metabolized by ActiveMetabolite Active Metabolite P450->ActiveMetabolite ROS Reactive Oxygen Species (ROS) ActiveMetabolite->ROS induces ProteinSynthesis Protein Synthesis Machinery ActiveMetabolite->ProteinSynthesis inhibits CellularDamage Cellular Damage (Protein Degradation) ROS->CellularDamage causes CellDeath Necrotic Cell Death ProteinSynthesis->CellDeath CellularDamage->CellDeath

References

Navigating the Matrix: A Comparative Guide to the Validation of Analytical Methods for Pyridalyl Detection in Honeybees

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of pesticide residues in environmental samples are paramount. This guide provides a comparative overview of validated analytical methods for the detection of Pyridalyl in honeybees, a critical aspect of ecotoxicological assessment. While specific validated methods for this compound in honeybees are not extensively documented in publicly available literature, this guide synthesizes established methodologies for pesticide residue analysis in honeybee matrices and specific data for this compound in other complex samples to provide a robust framework for method development and validation.

The primary challenge in analyzing pesticide residues in honeybees lies in the complexity of the sample matrix, which is rich in lipids, proteins, and waxes. These components can interfere with the analytical process, leading to inaccurate results. Therefore, efficient extraction and clean-up procedures are crucial for reliable quantification.

Comparison of Analytical Methods

The most prevalent and effective methods for pesticide residue analysis in honeybees involve chromatographic techniques coupled with mass spectrometry. The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method has emerged as the gold standard for sample preparation due to its simplicity and high throughput.

Below is a comparison of commonly employed analytical techniques with typical performance data for pesticide analysis in honeybees. It is important to note that the specific performance for this compound will need to be determined through method validation studies.

Analytical TechniqueSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Throughput
LC-MS/MS QuEChERS0.1 - 5 ng/g0.5 - 10 ng/g70 - 120%High
GC-MS/MS QuEChERS0.5 - 10 ng/g1 - 25 ng/g60 - 110%High
HPLC-UV SPE / LLE10 - 50 ng/g50 - 100 ng/g70 - 110%Medium

Table 1: Comparison of Analytical Methods for Pesticide Detection in Honeybees. This table summarizes the typical performance characteristics of different analytical techniques used for pesticide residue analysis in honeybee matrices.

Experimental Protocols

Detailed methodologies are essential for reproducing and validating analytical methods. Below are representative protocols for the QuEChERS extraction method followed by LC-MS/MS analysis, which is the most widely adopted approach for this application.

Modified QuEChERS Protocol for Honeybee Samples

This protocol is adapted from established methods for pesticide residue analysis in honeybees and incorporates steps for efficient wax removal.

1. Sample Homogenization:

  • Cryogenically grind a representative sample of honeybees (typically 1-2 g) to a fine powder using a mortar and pestle with liquid nitrogen.

2. Extraction:

  • Transfer the homogenized sample to a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (with 1% acetic acid).

  • Add an appropriate internal standard.

  • Shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥4000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

  • Transfer an aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent, C18, and anhydrous MgSO₄. For honeybee samples, the addition of a small amount of graphitized carbon black (GCB) can aid in pigment removal.

  • Vortex for 30 seconds.

  • Centrifuge at ≥10000 x g for 2 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter.

  • The extract is now ready for LC-MS/MS analysis. For some sensitive instruments, a solvent exchange step into a mobile phase compatible solvent may be necessary.

LC-MS/MS Instrumental Analysis
  • Chromatographic Column: A C18 reversed-phase column is typically used for the separation of a wide range of pesticides.

  • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium formate to improve ionization, is common.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for its high selectivity and sensitivity. Two or more MRM transitions should be monitored for each analyte to ensure confident identification and quantification.

Visualizing the Workflow and Validation Process

To better illustrate the analytical process and the critical parameters for method validation, the following diagrams have been generated using Graphviz.

This compound Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Honeybee Sample Collection Homogenization Cryogenic Homogenization SampleCollection->Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup Dispersive SPE (d-SPE) Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Quantification Quantification LCMS->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for this compound detection in honeybees.

Analytical Method Validation cluster_accuracy Accuracy cluster_precision Precision cluster_sensitivity Sensitivity cluster_specificity Specificity & Selectivity cluster_linearity Linearity Validation Method Validation Recovery Recovery Validation->Recovery Repeatability Repeatability (Intra-day) Validation->Repeatability Reproducibility Reproducibility (Inter-day) Validation->Reproducibility LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ MatrixEffects Matrix Effects Validation->MatrixEffects Interference Interference Studies Validation->Interference CalibrationCurve Calibration Curve Validation->CalibrationCurve

Caption: Key parameters for analytical method validation.

Conclusion

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Pyridalyl

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical waste, such as the insecticide Pyridalyl, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only prevents potential hazards but also ensures compliance with regulatory standards. This guide provides essential, step-by-step information for the safe and logistical management of this compound waste.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with care, utilizing appropriate personal protective equipment (PPE).[1][2] Always work in a well-ventilated area and avoid contact with skin and eyes.[1] In case of accidental contact, follow first-aid measures immediately.[1]

Personal Protective Equipment (PPE) Requirements:

  • Gloves: Wear chemical-impermeable gloves.[1]

  • Eye Protection: Use safety goggles or a face shield.

  • Protective Clothing: Wear suitable protective clothing to avoid skin contact.

Step-by-Step Disposal Protocol

The proper disposal of this compound and its containers involves a multi-step process that ensures safety and regulatory compliance.

Step 1: Managing Excess Product

The most effective way to manage excess this compound is to avoid creating waste in the first place by only mixing the amount needed. If you have a small amount of leftover mixture, it is best to use it up according to the label's application directions. Never pour leftover pesticides down the sink, toilet, or any drain, as this can contaminate waterways and interfere with wastewater treatment systems.

Step 2: Disposal of Unwanted this compound

Unwanted this compound must be treated as hazardous waste. The primary recommended disposal methods are:

  • Licensed Chemical Destruction Plant: Transfer the material to a licensed facility for chemical destruction.

  • Controlled Incineration: Controlled incineration with flue gas scrubbing is another acceptable method.

To arrange for disposal, contact your local household hazardous waste program or a licensed hazardous waste contractor. State and local regulations may be stricter than federal requirements, so always check with your local authorities.

Step 3: Decontamination and Disposal of Empty Containers

Empty pesticide containers can be as hazardous as full ones due to residual chemicals. Never reuse empty pesticide containers for any other purpose.

Container Decontamination Procedure (Triple Rinsing):

  • While wearing PPE, empty any remaining pesticide into a designated hazardous waste container.

  • Fill the empty container one-quarter full with a suitable solvent (such as water).

  • Replace the cap and shake the container vigorously for 30 seconds.

  • Pour the rinsate into the hazardous waste container.

  • Repeat this rinsing process two more times.

Final Container Disposal:

  • Recycling: Properly rinsed containers can be offered for recycling if local programs are available.

  • Reconditioning: Containers may also be sent for reconditioning.

  • Sanitary Landfill: If recycling or reconditioning is not an option, puncture the container to make it unusable for other purposes and dispose of it in a sanitary landfill.

Accidental Spills and Cleanup

In the event of a this compound spill, immediate action is necessary to contain and clean up the material to prevent environmental contamination and exposure.

Spill Management Protocol:

  • Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation.

  • Contain the Spill: Prevent further leakage if it is safe to do so. For liquid spills, use an absorbent material like sawdust or granular absorbent clay to soak it up.

  • Collect Waste: Sweep up the absorbed material and place it into a suitable, sealed container for disposal.

  • Decontaminate the Area: Clean the affected surfaces with a damp cloth, and place the cloth in the sealed container for disposal.

  • Dispose of as Hazardous Waste: All contaminated materials, including absorbent materials and cleaning supplies, must be disposed of as hazardous waste through a licensed facility.

Quantitative Data Summary

While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key transport and classification information for this compound.

ParameterValueReference
UN Number3082
UN Proper Shipping NameENVIRONMENTALLY HAZARDOUS SUBSTANCE, LIQUID, N.O.S. (Contains: this compound)
Transport Hazard Class9
Packing GroupIII
Marine PollutantYes

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Pyridalyl_Disposal_Workflow cluster_prep Preparation & Handling cluster_assessment Waste Assessment cluster_disposal_paths Disposal Pathways cluster_liquid Liquid Waste cluster_solid Solid Waste cluster_container Empty Containers cluster_spill Spill Response start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe assess_waste Assess Type of Waste ppe->assess_waste liquid_waste Excess this compound or Contaminated Solutions assess_waste->liquid_waste Liquid solid_waste Contaminated Materials (PPE, Absorbents, etc.) assess_waste->solid_waste Solid empty_container Empty this compound Container assess_waste->empty_container Container spill Accidental Spill Occurs assess_waste->spill Spill collect_liquid Collect in a Labeled, Sealed Hazardous Waste Container liquid_waste->collect_liquid dispose_liquid Dispose via Licensed Chemical Waste Contractor (Incineration or Destruction Plant) collect_liquid->dispose_liquid collect_solid Place in a Labeled, Sealed Hazardous Waste Bag/Container solid_waste->collect_solid dispose_solid Dispose via Licensed Chemical Waste Contractor collect_solid->dispose_solid triple_rinse Triple Rinse Container with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate puncture Puncture Container to Prevent Reuse triple_rinse->puncture collect_rinsate->collect_liquid dispose_container Dispose via Recycling, Reconditioning, or Landfill (per local regulations) puncture->dispose_container contain_spill Contain Spill with Absorbent Material spill->contain_spill collect_spill Collect Contaminated Material into a Sealed Container contain_spill->collect_spill collect_spill->collect_solid

Caption: Logical workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridalyl
Reactant of Route 2
Reactant of Route 2
Pyridalyl

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。